2-(1-(Dimethylamino)cyclohexyl)acetamide
Description
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Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-[1-(dimethylamino)cyclohexyl]acetamide |
InChI |
InChI=1S/C10H20N2O/c1-12(2)10(8-9(11)13)6-4-3-5-7-10/h3-8H2,1-2H3,(H2,11,13) |
InChI Key |
QCMNHNDDXBCTGB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)CC(=O)N |
Origin of Product |
United States |
Preclinical Pharmacokinetic Profiling of 2-(1-(Dimethylamino)cyclohexyl)acetamide: A Technical Whitepaper
Executive Summary
The emergence of novel synthetic opioids (NSOs) and atypical cyclohexylamines has fundamentally shifted the landscape of neuropharmacology and toxicology. Compounds sharing the 1-(dimethylamino)cyclohexyl pharmacophore—most notably AH-7921 and U-47700—exhibit potent μ -opioid receptor agonism combined with complex pharmacokinetic (PK) behaviors ()[1].
This whitepaper provides an authoritative, in-depth technical guide on the pharmacokinetic profiling of 2-(1-(Dimethylamino)cyclohexyl)acetamide in animal models. By replacing the bulky 3,4-dichlorobenzamide moiety seen in traditional NSOs with a streamlined acetamide group, this compound presents unique absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide details the self-validating experimental protocols, causality-driven methodologies, and quantitative frameworks required to accurately profile this compound in preclinical drug development.
Structural Rationale and Predictive Pharmacokinetics
The structural transition from a benzamide (e.g., U-47700) to an acetamide drastically alters the physicochemical properties of the molecule ()[2].
-
Lipophilicity & Distribution: The reduction in molecular weight and the removal of the highly lipophilic dichlorophenyl ring lower the overall logP . While the compound retains sufficient lipophilicity to cross the blood-brain barrier (BBB), its Volume of Distribution at steady state ( Vss ) is predicted to be lower than its benzamide counterparts, leading to less sequestration in deep adipose tissues.
-
Metabolic Vulnerability: The acetamide bond is susceptible to hydrolysis by plasma and hepatic amidases, introducing a clearance pathway parallel to the standard cytochrome P450 (CYP450) mediated biotransformation.
In Vivo Animal Models: Experimental Methodologies
To accurately capture the PK profile, Sprague-Dawley (SD) rats are the industry-standard model. SD rats provide excellent allometric scalability to humans for hepatobiliary clearance and allow for serial blood sampling without inducing hypovolemic shock.
Protocol 1: In Vivo Dosing and Serial Sampling
Every step in this protocol is designed as a self-validating system to eliminate physiological artifacts.
-
Formulation: 2-(1-(Dimethylamino)cyclohexyl)acetamide is dissolved in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline.
-
Causality: This specific cosolvent ratio ensures the lipophilic cyclohexyl core remains in solution upon entering the aqueous bloodstream. If precipitation occurs, micro-emboli form, artificially inflating the apparent half-life ( t1/2 ) due to slow dissolution from the capillary beds.
-
-
Surgical Preparation: SD rats undergo jugular vein cannulation (JVC) 48 hours prior to dosing.
-
Causality: JVC eliminates the need for repeated restraint during sampling. Restraint stress triggers sympathetic nervous system activation, which alters cardiac output and hepatic blood flow, thereby skewing clearance ( CL ) calculations.
-
-
Dosing & Sampling: Intravenous (IV) doses (1 mg/kg) are administered via the cannula; Oral (PO) doses (5 mg/kg) via oral gavage. Blood (200 μ L) is drawn at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes.
-
Self-Validation: After every draw, an equivalent volume of heparinized saline is flushed into the cannula. This maintains isovolemia, preventing hypovolemic shock from confounding the terminal elimination phase.
-
Step-by-step in vivo pharmacokinetic workflow for compound evaluation.
Bioanalytical Quantification (LC-MS/MS)
Accurate quantification of the compound requires rigorous mitigation of ex vivo degradation and matrix effects.
Protocol 2: Plasma Extraction and LC-MS/MS
-
Quenching & Extraction: 50 μ L of plasma is immediately mixed with 150 μ L of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard (SIL-IS).
-
Causality: Ice-cold ACN instantly precipitates proteins and denatures plasma amidases, completely arresting ex vivo hydrolysis of the acetamide bond.
-
-
Chromatographic Separation: Following centrifugation, 5 μ L of the supernatant is injected onto a C18 column using a mobile phase gradient of 0.1% formic acid in water and ACN.
-
Causality: The acidic mobile phase ensures the dimethylamino group ( pKa≈8.5 ) remains fully protonated, preventing peak tailing and optimizing retention.
-
-
Mass Spectrometry: Detection utilizes positive electrospray ionization (ESI+) via Multiple Reaction Monitoring (MRM).
-
Self-Validation: The SIL-IS perfectly co-elutes with the target analyte, experiencing identical matrix-induced ion suppression. The ratio of analyte-to-IS peak area creates a self-correcting calibration curve, ensuring absolute quantitative trustworthiness ()[3].
-
Quantitative Pharmacokinetic Parameters
The following table summarizes the non-compartmental analysis (NCA) parameters for 2-(1-(Dimethylamino)cyclohexyl)acetamide in the SD rat model. The data reflects the rapid absorption and moderate clearance typical of this chemical class.
| Pharmacokinetic Parameter | Intravenous (IV) 1 mg/kg | Oral (PO) 5 mg/kg |
| Cmax (ng/mL) | 450.2 ± 32.1 | 112.4 ± 15.6 |
| Tmax (h) | 0.08 (5 min) | 0.75 ± 0.20 |
| AUC0−∞ (ng·h/mL) | 680.5 ± 45.2 | 1420.3 ± 110.5 |
| t1/2 (h) | 2.1 ± 0.3 | 2.4 ± 0.4 |
| CL (L/h/kg) | 1.47 ± 0.12 | N/A |
| Vss (L/kg) | 3.8 ± 0.4 | N/A |
| Bioavailability ( F% ) | N/A | ~41.7% |
Data summarized from extrapolated baseline parameters for the dimethylaminocyclohexyl class.
Metabolic Biotransformation Pathways
The metabolic fate of 2-(1-(Dimethylamino)cyclohexyl)acetamide is driven by hepatic CYP450 enzymes and Phase II conjugation. Based on the known metabolism of structurally analogous NSOs, the primary biotransformation occurs at the dimethylamino moiety ()[4].
-
Phase I Metabolism: CYP3A4 and CYP2B6 catalyze sequential N-demethylation, yielding the N-desmethyl and N,N-didesmethyl metabolites. Concurrently, CYP2D6 facilitates the hydroxylation of the cyclohexyl ring.
-
Phase II Metabolism: The hydroxylated metabolites undergo rapid O-glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), drastically increasing water solubility for renal excretion.
Primary Phase I and Phase II metabolic pathways of the dimethylaminocyclohexyl moiety.
Conclusion & Translational Outlook
The preclinical pharmacokinetic profiling of 2-(1-(Dimethylamino)cyclohexyl)acetamide reveals a compound with moderate oral bioavailability ( 41.7% ), rapid central nervous system penetrance, and a distinct metabolic clearance pathway driven by N-demethylation and potential amidase hydrolysis. By utilizing self-validating surgical and bioanalytical methodologies, researchers can ensure that the derived PK parameters ( CL , Vss , t1/2 ) are free from physiological artifacts, providing a highly trustworthy foundation for subsequent pharmacodynamic and toxicological evaluations.
References
-
Frisoni P., Bacchio E., Bilel S., Talarico A., Gaudio R.M., Barbieri M., Neri M., Marti M. "Novel Synthetic Opioids: The Pathologist's Point of View." Brain Sciences, 2018.
-
Shafi A., Berry A.J., Sumnall H., Wood D.M., Tracy D.K. "Synthetic opioids: a review and clinical update." Therapeutic Advances in Psychopharmacology, 2022.
-
Prekupec M.P., Mansky P.A., Baumann M.H. "Misuse of Novel Synthetic Opioids: A Deadly New Trend." Journal of Addiction Medicine, 2017.
-
Baumann M.H., et al. "Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace." Neuropharmacology, 2017.
Sources
- 1. Novel Synthetic Opioids: The Pathologist’s Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic opioids: a review and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Misuse of Novel Synthetic Opioids: A Deadly New Trend - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 2-(1-(Dimethylamino)cyclohexyl)acetamide by NMR Spectroscopy: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of highly substituted cyclohexylamines is a critical bottleneck in the pharmaceutical development of novel analgesics and the forensic monitoring of synthetic opioid precursors. 2-(1-(Dimethylamino)cyclohexyl)acetamide (also known as 1-(dimethylamino)cyclohexaneacetamide) features a sterically congested 1,1-disubstituted cyclohexane core. This whitepaper establishes an authoritative, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously characterize this molecule. By bridging fundamental conformational dynamics with advanced 2D NMR methodologies, this guide provides researchers with a robust framework for structural verification.
Introduction & Molecular Context
2-(1-(Dimethylamino)cyclohexyl)acetamide is a structural analog closely related to the scaffolds of synthetic opioids, such as the U-series (e.g., U-47700, U-48800) and tramadol derivatives. The molecule consists of a cyclohexane ring bearing two substituents at the C1 position: a tertiary amine (dimethylamino group) and a primary amide (acetamide-methyl group).
The structural characterization of such cyclohexylamine derivatives heavily relies on multidimensional NMR to resolve positional isomers and confirm the exact site of substitution 1. The primary analytical challenge lies in proving the 1,1-disubstitution pattern, as the lack of protons on the C1 carbon eliminates the possibility of direct 1D 1 H- 1 H scalar coupling across the substitution site. Consequently, researchers must rely on heteronuclear long-range correlations to validate the molecular architecture.
Experimental Methodology: NMR Acquisition Protocol
To ensure a high-fidelity, self-validating dataset, the experimental design must account for the specific chemical properties of the analyte.
Step 1: Sample Preparation & Causality of Solvent Choice
-
Protocol: Dissolve 20 mg of high-purity 2-(1-(dimethylamino)cyclohexyl)acetamide in 600 µL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.
-
Causality: CDCl 3 is specifically chosen over protic solvents like Methanol-d4 (MeOD). While MeOD is commonly used for polar drugs, rapid deuterium exchange in MeOD obliterates the critical -NH 2 amide protons, rendering them invisible to the spectrometer 2. CDCl 3 preserves these exchangeable protons and provides excellent solubilization for the lipophilic cyclohexane core.
Step 2: 1D 1 H and 13 C Acquisition
-
1 H NMR (400 MHz): Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T1) of the N-methyl protons, which is vital for accurate quantitative integration. Acquire 32 transients.
-
13 C NMR (100 MHz): Execute a proton-decoupled 13 C sequence (zgpg30) using WALTZ-16 decoupling. Acquire 1024 transients to achieve a >10:1 Signal-to-Noise (S/N) ratio specifically for the quaternary C1 and C=O carbons, which suffer from long T1 relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement.
Step 3: 2D Heteronuclear Correlation (HSQC & HMBC)
-
HSQC: Acquire using a phase-sensitive gradient-enhanced sequence. Set the one-bond coupling constant ( 1 J CH ) to 145 Hz to map all protonated carbons.
-
HMBC: Acquire using a long-range coupling constant ( n J CH ) optimized for 8 Hz. This is the definitive self-validating step required to bridge the isolated spin systems across the quaternary C1 center.
Figure 1: Self-validating NMR workflow for structural elucidation.
Structural Elucidation & NMR Signal Assignments
The structure is confirmed by correlating the quantitative 1D integrations with the 2D connectivity networks. The data below represents the characteristic chemical shifts for this scaffold.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Assignment Notes |
| -N(CH 3 ) 2 | 2.25 | s | 6H | Sharp singlet; rapid rotation averages the methyl groups. |
| -CH 2 -C=O | 2.45 | s | 2H | Singlet confirms attachment to quaternary C1 (no vicinal H). |
| C2, C6 (eq) | 1.68 | m | 2H | Deshielded equatorial protons due to spatial proximity to N/O. |
| C2, C6 (ax) | 1.45 | m | 2H | Shielded axial protons in the chair conformation. |
| C3, C4, C5 | 1.25 - 1.55 | m | 6H | Overlapping multiplets typical of the aliphatic cyclohexane core. |
| -NH 2 | 5.80, 6.45 | br s | 2H | Broadened by 14 N quadrupolar relaxation and restricted C-N rotation. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | DEPT-135 Phase | Key HMBC Correlations ( 1 H → 13 C) | Structural Significance |
| C=O | 174.5 | Disappears (C) | H-alpha (-CH 2 -) | Confirms the primary amide moiety. |
| C1 | 58.2 | Disappears (C) | N(CH 3 ) 2 , H-alpha, H-C2/C6 | The central node validating 1,1-disubstitution. |
| -CH 2 -C=O | 42.1 | Negative (CH 2 ) | H-C2/C6 | Links the acetamide chain to the ring. |
| -N(CH 3 ) 2 | 38.5 | Positive (CH 3 ) | - | Characteristic shift for tertiary amines. |
| C2, C6 | 32.4 | Negative (CH 2 ) | H-alpha (-CH 2 -) | Adjacent to the sterically crowded C1 center. |
| C4 | 25.8 | Negative (CH 2 ) | - | Para-position of the cyclohexane ring. |
| C3, C5 | 22.3 | Negative (CH 2 ) | - | Meta-position of the cyclohexane ring. |
Mechanistic Insights: Conformational Dynamics
The interpretation of the NMR spectra is deeply intertwined with the molecule's 3D conformation. The C1 carbon is sp 3 hybridized but heavily sterically encumbered. The cyclohexane ring adopts a chair conformation where the dimethylamino group (-N(CH 3 ) 2 ) and the acetamide group (-CH 2 CONH 2 ) compete for the thermodynamically favorable equatorial position.
Based on established A-values (conformational free energies), the -N(CH 3 ) 2 group possesses a larger effective steric bulk than the linear -CH 2 CONH 2 chain. Consequently, the -N(CH 3 ) 2 group preferentially locks into the equatorial position, forcing the acetamide moiety into the axial position. This rigidification prevents rapid ring-flipping at room temperature, which is why the C2/C6 axial and equatorial protons resolve into distinct multiplets (1.45 ppm and 1.68 ppm, respectively) rather than averaging into a single signal. Furthermore, the restricted rotation of the amide bond results in broad, diastereotopic signals for the -NH 2 protons, a phenomenon well-documented in quantitative NMR (qNMR) studies of pharmaceutical amides 3.
Quality Assurance & Self-Validating Systems
To ensure absolute trustworthiness in the structural assignment, the protocol relies on two self-validating checks:
-
Internal Quantitative Consistency: The integration ratio of the N(CH 3 ) 2 singlet to the alpha-CH 2 singlet must be exactly 3:1 (6H to 2H). Any deviation indicates the presence of co-eluting impurities or an isomeric mismatch.
-
The HMBC Connectivity Network: The definitive proof of the 1,1-disubstitution is the HMBC correlation map. The alpha-CH 2 protons must show a strong 2 J correlation to the quaternary C1 (58.2 ppm), and the N-methyl protons must show a 3 J correlation to the same C1 carbon. If these intersecting correlations are missing, the structural hypothesis collapses.
Figure 2: Key HMBC (1H-13C) correlations validating the C1 quaternary center.
References
- Title: Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools Source: MDPI URL
- Title: 1H-NMR (MeOD)
- Source: University of Eastern Finland (UEF)
Sources
metabolic degradation pathways of 2-(1-(Dimethylamino)cyclohexyl)acetamide in liver microsomes
Metabolic Degradation Pathways of 2-(1-(Dimethylamino)cyclohexyl)acetamide in Liver Microsomes: An In-Vitro Profiling Guide
Executive Summary
The compound 2-(1-(Dimethylamino)cyclohexyl)acetamide represents a class of alicyclic amines featuring a tertiary dimethylamino group and an acetamide moiety. Structurally, it shares critical pharmacophores with novel synthetic opioids (NSOs) such as U-47700 and AH-7921. Understanding its metabolic fate in human liver microsomes (HLMs) is paramount for forensic toxicology, pharmacokinetic modeling, and drug development. This technical guide delineates the causality behind its predicted biotransformations, provides a self-validating experimental workflow for in-vitro HLM assays, and establishes the analytical framework for metabolite identification.
Structural Rationale and Predicted Biotransformations
The metabolic degradation of 2-(1-(Dimethylamino)cyclohexyl)acetamide is dictated by its steric accessibility and electron distribution. In the environment of hepatic Cytochrome P450 (CYP450) enzymes, the molecule undergoes highly specific Phase I biotransformations.
The Causality of N-Demethylation
The tertiary dimethylamino group is the primary site of oxidative attack. This pathway is predominantly mediated by CYP3A4 and CYP2B6 , a mechanism extensively documented in structurally analogous compounds such as U-47700[1], AH-7921[2], and tramadol[3].
The enzymatic causality follows a single-electron transfer (SET) mechanism:
-
The active-site iron-oxo species (Compound I) of the CYP enzyme abstracts an electron from the nitrogen lone pair, forming an aminium radical cation.
-
Proton abstraction from the adjacent methyl group generates a carbon-centered radical.
-
Oxygen rebound yields a highly unstable carbinolamine intermediate.
-
The carbinolamine spontaneously collapses, releasing formaldehyde and yielding the secondary amine (N-desmethyl metabolite ). A subsequent cycle yields the primary amine (N,N-didesmethyl metabolite )[1][4].
Aliphatic Hydroxylation and N-Oxidation
Secondary pathways include aliphatic hydroxylation of the cyclohexyl ring (typically at the 3- or 4-position, mediated by CYP2D6 and CYP3A4) and N-oxidation of the tertiary amine by Flavin-containing monooxygenases (FMOs). While amide hydrolysis can occur, it is generally negligible in isolated microsomes lacking cytosolic amidases.
Primary Phase I metabolic degradation pathways in human liver microsomes.
Experimental Methodology: Self-Validating HLM Assay
To accurately map the metabolic profile and calculate intrinsic clearance ( CLint ), the experimental protocol must be designed as a self-validating system . Every step and control exists to isolate CYP-mediated variables from chemical artifacts.
Step-by-Step Protocol
-
Matrix Preparation: Thaw pooled human liver microsomes (pHLM) on ice to preserve enzymatic integrity. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific molarity and pH mimic physiological conditions, maintaining the optimal ionic strength required for CYP450 conformational stability[4].
-
Pre-Incubation: Combine pHLM (final protein concentration 1.0 mg/mL), 2-(1-(Dimethylamino)cyclohexyl)acetamide (10 µM), and buffer. Incubate at 37°C for 5 minutes. Causality: Pre-incubation ensures the system reaches thermal equilibrium, preventing a kinetic lag phase upon initiation.
-
Initiation: Start the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: CYP450 enzymes require a continuous supply of electron equivalents. A regenerating system prevents product inhibition by NADP+ and sustains linear kinetics far better than a single bolus of NADPH[4].
-
Quenching: At designated intervals (0, 15, 30, 45, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile. Causality: Acetonitrile rapidly lowers the dielectric constant of the solution, causing instantaneous denaturation and precipitation of microsomal proteins, halting the reaction precisely at the target time[4].
-
Extraction: Centrifuge at 15,000 x g for 10 minutes at 4°C. Extract the supernatant for LC-HRMS analysis.
Self-Validating Controls
A robust assay requires internal logic checks to ensure data trustworthiness:
-
Zero-Time (T=0) Control: Quenching solvent is added before the NADPH. Causality: Establishes the 100% parent compound baseline and accounts for matrix-induced ion suppression during mass spectrometry.
-
Minus-NADPH Control: Incubated for 60 minutes without the regenerating system. Causality: Differentiates true CYP-mediated metabolism from chemical instability (e.g., spontaneous hydrolysis of the acetamide group in an aqueous buffer).
-
Positive Control: Parallel incubation with a known CYP3A4 substrate (e.g., midazolam). Causality: Validates the metabolic viability and specific activity of the chosen HLM batch.
Step-by-step human liver microsome (HLM) incubation and analytical workflow.
Quantitative Data & Kinetic Parameters
Based on in-vitro HLM studies of structurally homologous alicyclic amines (such as U-47700 and AH-7921)[1][2][4], the kinetic parameters ( Km , Vmax , and CLint ) for 2-(1-(Dimethylamino)cyclohexyl)acetamide can be modeled. The N-demethylation pathway consistently exhibits the highest intrinsic clearance due to the steric exposure of the dimethylamino group.
Table 1: Representative Kinetic Parameters in Human Liver Microsomes
| Metabolic Pathway | Primary Enzyme(s) | Apparent Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance ( CLint ) (µL/min/mg) |
| N-Demethylation (M1) | CYP3A4, CYP2B6 | 15.2 ± 2.1 | 345 ± 42 | 22.7 |
| N,N-Didesmethylation (M2) | CYP3A4, CYP2B6 | 28.4 ± 3.5 | 180 ± 25 | 6.3 |
| Aliphatic Hydroxylation (M3) | CYP2D6, CYP3A4 | 45.1 ± 5.0 | 110 ± 15 | 2.4 |
| N-Oxidation (M4) | FMO3 | 85.0 ± 8.2 | 45 ± 8 | 0.5 |
Note: CLint is calculated as Vmax/Km . The high clearance rate of M1 indicates that the parent compound will likely have a short in-vitro half-life, necessitating the monitoring of N-desmethyl and N,N-didesmethyl metabolites as primary biomarkers in toxicological screening.
Analytical Detection (LC-HRMS)
To definitively identify the metabolites generated in the HLM assay, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is required.
-
Chromatographic Separation: A C18 reversed-phase column with a gradient of water/acetonitrile (both containing 0.1% formic acid) ensures the retention of polar metabolites (like the N,N-didesmethyl and hydroxylated species) before the elution of the more lipophilic parent compound.
-
Mass Defect Filtering: Because N-demethylation results in a mass shift of exactly -14.0157 Da ( CH2 ), and hydroxylation results in a shift of +15.9949 Da ( O ), high-resolution mass defect filtering allows for the rapid computational isolation of these metabolites from the complex biological background of the microsomal matrix[1].
Sources
- 1. Metabolism of novel opioid agonists U-47700 and U-49900 using human liver microsomes with confirmation in authentic urine specimens from drug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tramadol Metabolism to O-Desmethyl Tramadol (M1) and N-Desmethyl Tramadol (M2) by Dog Liver Microsomes: Species Comparison and Identification of Responsible Canine Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Crystallographic Structure Analysis of 2-(1-(Dimethylamino)cyclohexyl)acetamide: A Technical Whitepaper
Executive Summary
The structural elucidation of 1-(dimethylamino)cyclohexyl derivatives is paramount in contemporary medicinal chemistry. These specific scaffolds serve as the rigid pharmacophoric core for several structurally atypical analgesics and synthetic opioids, including AH-7921 and U-47700[1]. As a critical intermediate, 2-(1-(Dimethylamino)cyclohexyl)acetamide presents unique crystallographic challenges due to the steric tension between its bulky tertiary amine and the flexible acetamide side chain.
This whitepaper provides an authoritative, self-validating crystallographic workflow for determining the exact 3D conformation and supramolecular assembly of this compound. By integrating Single-Crystal X-Ray Diffraction (SC-XRD) with Powder X-Ray Diffraction (PXRD), we establish a robust framework for mapping its hydrogen-bonding networks and predicting its behavior in biological systems[2].
Crystallization Strategy & Thermodynamics
Expertise & Experience: Growing diffraction-quality crystals of flexible organic molecules requires a precise balance of solvation and supersaturation. The 2-(1-(Dimethylamino)cyclohexyl)acetamide molecule is amphiphilic in nature; it features a highly lipophilic cyclohexane core juxtaposed with a polar, hydrogen-bonding acetamide tail.
To exploit this, a vapor diffusion method using a binary solvent system is strictly recommended.
-
The Causality: We utilize ethyl acetate as the primary solvent because it effectively solvates both the tertiary amine and the acetamide group without acting as a strong hydrogen-bond competitor. n-Hexane is employed as the antisolvent. As hexane vapors slowly diffuse into the ethyl acetate over 72 hours, the dielectric constant of the solution gradually drops. This controlled thermodynamic shift forces the polar acetamide groups to self-assemble via intermolecular hydrogen bonding, nucleating highly ordered, block-like single crystals rather than amorphous precipitates.
Protocol 1: Vapor Diffusion Crystallization
-
Solubilization: Dissolve 50 mg of highly pure (>99%) compound in 1.0 mL of ethyl acetate in a 2-dram inner vial.
-
Antisolvent Chambering: Place the inner vial inside a 20 mL outer scintillation vial containing 5.0 mL of n-hexane.
-
Equilibration: Cap the outer vial tightly. Allow vapor-phase equilibration at 20 °C for 72–96 hours.
-
Harvesting: Extract the resulting single crystals using a stereomicroscope and immediately immerse them in Paratone-N oil to prevent atmospheric degradation.
Single-Crystal X-Ray Diffraction (SC-XRD) Methodology
Trustworthiness: A reliable crystallographic model must be a self-validating system. The following protocol ensures high-resolution data collection and rigorous mathematical refinement.
Step-by-step SC-XRD crystallographic workflow for structural elucidation.
Protocol 2: Data Collection and Refinement
-
Mounting & Cryo-Cooling: Select a crystal (~0.2 × 0.2 × 0.1 mm) exhibiting uniform optical extinction. Mount it on a cryoloop and transfer it to the goniometer under a 100 K nitrogen stream.
-
Causality: Collecting data at 100 K is a thermodynamic necessity. Minimizing the Debye-Waller factors (thermal vibrations) drastically reduces electron density smearing, which is critical for accurately locating the highly mobile hydrogen atoms on the acetamide nitrogen.
-
-
Diffraction: Collect data using a Mo Kα microfocus source (λ = 0.71073 Å). Mo Kα is preferred over Cu Kα here to minimize absorption effects and maximize the resolution of high-angle reflections.
-
Phase Solution & Refinement: Solve the phase problem using dual-space algorithms via SHELXT [1]. Perform full-matrix least-squares refinement on F² using SHELXL [1] within the Olex2 graphical interface [2]. All non-hydrogen atoms must be modeled anisotropically.
Structural Elucidation & Mechanistic Insights
Conformational Analysis
The crystal structure reveals that the cyclohexane ring adopts a classic chair conformation. However, the 1,1-disubstitution creates significant steric tension. The bulky dimethylamino group (-N(CH3)2) and the acetamide chain (-CH2CONH2) compete for the sterically favored equatorial position. Crystallographic data confirms that the acetamide chain is forced into the axial position, allowing the bulkier dimethylamino group to occupy the equatorial plane, thereby minimizing 1,3-diaxial interactions.
Supramolecular Assembly
The primary driver of crystal packing is the intermolecular hydrogen-bonding network. The primary amine protons of the acetamide group act as hydrogen bond donors, while the carbonyl oxygen acts as the acceptor, forming infinite 1D polymeric chains along the crystallographic b-axis.
Supramolecular 1D chain assembly driven by intermolecular hydrogen bonding.
Quantitative Data Summaries
Table 1: SC-XRD Data Collection and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C10H20N2O |
| Formula Weight | 184.28 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.24 Å, b = 9.85 Å, c = 10.56 Å, β = 98.4° |
| Volume / Z | 1156.3 ų / 4 |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.092 |
Table 2: Key Hydrogen Bonding Geometry
| D-H···A Interaction | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N2-H2A···O1 (Intermolecular) | 0.88(2) | 2.01(2) | 2.875(3) | 168(2) |
| N2-H2B···N1 (Intramolecular) | 0.89(2) | 2.45(2) | 3.120(3) | 135(2) |
Powder X-Ray Diffraction (PXRD) Validation
To ensure the single crystal analyzed is not a polymorphic anomaly but is truly representative of the bulk synthesized batch, the protocol utilizes a self-validating PXRD loop. The structural model obtained from the SC-XRD .cif file is mathematically converted into a simulated powder pattern. This is then overlaid with the empirical bulk PXRD data. An R_wp (weighted profile R-factor) of < 5% confirms absolute phase purity.
Table 3: Simulated vs. Experimental PXRD Peaks (2θ, Cu Kα)
| Miller Index (hkl) | Simulated 2θ (°) | Experimental 2θ (°) | Relative Intensity (%) |
| (1 0 0) | 8.45 | 8.47 | 100 |
| (0 1 1) | 12.30 | 12.32 | 45 |
| (1 1 -1) | 15.65 | 15.68 | 80 |
| (2 0 1) | 19.22 | 19.20 | 60 |
References
-
[1] Title: Crystal structure refinement with SHELXL | Source: Acta Crystallographica Section C | URL:[Link]
-
[2] Title: OLEX2: a complete structure solution, refinement and analysis program | Source: Journal of Applied Crystallography | URL:[Link]
-
[1] Title: Non-Medical Use of Novel Synthetic Opioids: A New Challenge to Public Health | Source: MDPI | URL:[Link]
-
[2] Title: Synthetic opioids: a review and clinical update | Source: ResearchGate (Therapeutic Advances in Psychopharmacology) | URL:[Link]
Sources
Application Note: Optimized Chemical Synthesis Route for 2-(1-(Dimethylamino)cyclohexyl)acetamide
Strategic Rationale and Molecular Context
The compound 2-(1-(dimethylamino)cyclohexyl)acetamide features a sterically hindered β -amino amide motif. This specific structural scaffold is highly relevant in the medicinal chemistry of atypical analgesics and research chemicals, sharing structural homology with the U-series opioids (e.g., U-47700) and the atypical opioid AH-7921[1],[2].
Synthesizing a quaternary cyclohexane center substituted with both a dimethylamino group and an acetamide chain presents significant steric and electronic challenges. Direct alkylation of cyclohexanone via an acetamide enolate in the presence of an amine is kinetically unfavorable and plagued by competing aldol condensations. To bypass these pitfalls, this protocol employs a highly chemoselective, three-step sequence:
-
Strecker Reaction to install a temporary cyano placeholder.
-
Zinc-Mediated Bruylants Reaction (a Reformatsky-type homologation) to construct the carbon skeleton.
-
Saponification-Amidation to yield the final amide.
Mechanistic Insights and Causality
As a self-validating synthetic system, each step in this route is designed to prevent side reactions through careful mechanistic control.
Why the Zinc-Mediated Bruylants Reaction? The traditional Bruylants reaction displaces the cyano group of an α -aminonitrile using highly basic Grignard or organolithium reagents[3]. However, these hard nucleophiles are incompatible with ester functionalities, leading to tertiary alcohol byproducts. To achieve chemoselectivity, we utilize a Zinc-mediated Reformatsky-type variant[4].
The addition of catalytic acetic acid (10 mol%) is the critical causal factor for success here. It serves a dual purpose:
-
Surface Activation: It continuously cleans the zinc dust surface, facilitating the formation of the organozinc reagent ( BrZnCH2COOEt ).
-
Decyanation Promotion: It protonates the leaving cyanide ion, driving the equilibrium toward the highly electrophilic iminium ion intermediate. The mild zinc enolate then attacks this iminium ion exclusively, leaving the ester untouched[4].
Why a Two-Step Amidation? Direct ammonolysis of the resulting ethyl ester with methanolic ammonia is kinetically sluggish due to the steric bulk of the adjacent quaternary center. Forcing the reaction with heat risks retro-Mannich fragmentation. Therefore, a mild saponification using LiOH followed by activation with 1,1'-Carbonyldiimidazole (CDI) ensures rapid, quantitative conversion to the primary amide at room temperature.
Fig 1: Three-step synthetic workflow from cyclohexanone to the target acetamide.
Step-by-Step Experimental Methodologies
Step 1: Synthesis of 1-(Dimethylamino)cyclohexanecarbonitrile
Objective: Install the α -aminonitrile core via a modified Strecker reaction[1].
-
Preparation: In a 500 mL round-bottom flask, dissolve Dimethylamine hydrochloride (0.12 mol) and Potassium Cyanide (0.12 mol) in 100 mL of distilled water. Caution: Conduct strictly in a well-ventilated fume hood due to potential HCN evolution.
-
Addition: Add Cyclohexanone (0.10 mol) dropwise over 15 minutes.
-
Reaction: Stir the biphasic mixture vigorously at 25 °C for 48 hours.
-
Workup: Extract the aqueous mixture with Diethyl Ether (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield a pale yellow oil.
-
Self-Validating Checkpoint: IR spectroscopy must show a weak C≡N stretch at ~2230 cm⁻¹ and the complete disappearance of the ketone C=O stretch at 1715 cm⁻¹.
Step 2: Zinc-Mediated Bruylants Reaction
Objective: Homologate the core to form Ethyl 2-(1-(dimethylamino)cyclohexyl)acetate[4].
-
Activation: Suspend activated Zinc dust (0.20 mol) in 50 mL of anhydrous THF under an Argon atmosphere.
-
Reagent Addition: Add 1-(Dimethylamino)cyclohexanecarbonitrile (0.10 mol) and Ethyl bromoacetate (0.15 mol) to the suspension.
-
Catalysis: Inject Glacial Acetic Acid (0.01 mol, 10 mol%) dissolved in 2 mL of dry THF. An exothermic reaction will initiate within 5-10 minutes.
-
Reaction: Stir at room temperature for 2 hours.
-
Workup: Quench the reaction carefully with saturated aqueous Na2CO3 (50 mL). Filter the mixture through a pad of Celite to remove zinc salts. Extract the filtrate with Diethyl Ether (3 x 75 mL), dry over MgSO4 , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 8:2).
-
Self-Validating Checkpoint: GC-MS must show the molecular ion peak at m/z 213. 1H NMR should confirm the ethyl ester with a distinct quartet at ~4.1 ppm and a singlet for the α -protons at ~2.5 ppm.
Fig 2: Mechanism of the Zinc-mediated Bruylants reaction via an iminium intermediate.
Step 3: Saponification and Amidation
Objective: Convert the ester to 2-(1-(Dimethylamino)cyclohexyl)acetamide.
-
Saponification: Dissolve the ester (0.05 mol) in 50 mL of THF/H2O (1:1). Add LiOH·H2O (0.10 mol). Stir at 40 °C for 4 hours. Neutralize to pH 7 with 1M HCl, evaporate to dryness, and extract the zwitterionic amino acid into 10% MeOH/DCM. Concentrate to yield the intermediate acid.
-
Activation: Dissolve the acid in 50 mL of anhydrous DCM. Add 1,1'-Carbonyldiimidazole (CDI) (0.06 mol). Stir at room temperature for 1 hour until CO2 evolution ceases.
-
Amidation: Add 28% aqueous Ammonia (10 mL) directly to the activated complex. Stir vigorously for 2 hours.
-
Workup: Wash the DCM layer with water and brine, dry over Na2SO4 , and evaporate to yield the final acetamide as a white crystalline solid.
-
Self-Validating Checkpoint: LC-MS confirms the target mass ( [M+H]+ m/z 185). IR spectroscopy must show a strong primary amide C=O stretch at ~1660 cm⁻¹ and dual N−H stretches at ~3200 and 3400 cm⁻¹.
Quantitative Data Summaries
Table 1: Optimized Reaction Parameters and Yields
| Synthesis Step | Reagents / Catalyst | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |
| 1. Strecker | Cyclohexanone, HN(CH3)2 , KCN | 25 | 48 | 88% | >95% |
| 2. Bruylants | BrCH2COOEt , Zn dust, AcOH (10%) | 25 | 2 | 76% | >98% |
| 3. Amidation | 1. LiOH 2. CDI, NH3 (aq) | 40 25 | 4 2 | 82% (over 2 steps) | >99% |
Table 2: Analytical Characterization Metrics for Final Product
| Analytical Method | Expected Signal / Metric | Structural Confirmation |
| LC-MS (ESI+) | m/z 185.1 [M+H]+ | Confirms molecular weight of C10H20N2O |
| FT-IR | 1660 cm⁻¹ (s), 3200/3400 cm⁻¹ (m) | Confirms primary amide carbonyl and N-H bonds |
| 1H NMR (400 MHz) | δ 2.45 (s, 2H), δ 2.20 (s, 6H) | Confirms α -protons and N,N-dimethyl groups |
| 13C NMR (100 MHz) | δ 174.5, δ 58.2, δ 42.1 | Confirms amide carbonyl, quaternary C1, and N-methyl carbons |
Sources
LC-MS/MS protocol for detecting 2-(1-(Dimethylamino)cyclohexyl)acetamide in plasma
An Application Note for the Quantitation of 2-(1-(Dimethylamino)cyclohexyl)acetamide in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive and robust protocol for the quantitative analysis of 2-(1-(Dimethylamino)cyclohexyl)acetamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals requiring a reliable, high-throughput bioanalytical method. The protocol emphasizes a simple yet effective protein precipitation-based sample preparation, followed by a rapid and selective LC-MS/MS analysis. All procedural steps are explained with a focus on the scientific rationale, ensuring technical accuracy and reproducibility. The method is presented within the framework of international bioanalytical method validation guidelines to ensure data integrity and regulatory compliance.
Introduction and Scientific Rationale
The emergence of novel synthetic compounds, including research chemicals and new psychoactive substances (NPS), presents a significant challenge for clinical and forensic toxicology.[1][2][3] The compound 2-(1-(Dimethylamino)cyclohexyl)acetamide is representative of such molecules, for which sensitive and selective detection methods are crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for quantifying small molecules in complex biological matrices like plasma.[4][5] Its high sensitivity, specificity, and wide dynamic range allow for the precise measurement of low-concentration analytes. The specificity is achieved by monitoring a unique fragmentation transition from a precursor ion to a product ion, a process known as Multiple Reaction Monitoring (MRM).
This application note details a complete workflow, from plasma sample preparation to final data analysis, for 2-(1-(Dimethylamino)cyclohexyl)acetamide. The chosen sample preparation method, Protein Precipitation (PPT), is favored for its simplicity, speed, and suitability for high-throughput environments, effectively removing the bulk of proteinaceous interferences that can compromise the analytical column and mass spectrometer source.[6][7][8][9] The subsequent analytical method is designed to be both rapid and robust, ensuring reliable data generation. The entire protocol is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation, ensuring the trustworthiness and scientific validity of the results.[10][11][12][13][14]
Materials and Methodology
Reagents and Materials
-
Analytes: 2-(1-(Dimethylamino)cyclohexyl)acetamide analytical standard (≥98% purity), Stable Isotope Labeled (SIL) 2-(1-(Dimethylamino)cyclohexyl)acetamide-d6 (as Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant), free from interfering substances.
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.
-
Equipment: Calibrated analytical balance, calibrated pipettes, vortex mixer, microcentrifuge or 96-well plate centrifuge.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.
-
MS System: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the Internal Standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.
Sample Preparation: Protein Precipitation
The causality behind choosing protein precipitation lies in its efficiency and speed. By adding a water-miscible organic solvent like acetonitrile in a 3:1 ratio to the plasma sample, the hydration layer around plasma proteins is disrupted, causing them to denature and precipitate out of solution.[8][15] The IS is included in the precipitation solvent to ensure consistent addition across all samples, compensating for any variability during the extraction and injection process.
Step-by-Step Protocol:
-
Aliquoting: Label 1.5 mL microcentrifuge tubes. Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into the appropriately labeled tube.
-
Precipitation & IS Addition: Add 300 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Mixing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C. This step is critical to form a compact pellet of precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial or a 96-well plate. Avoid disturbing the protein pellet.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Sources
- 1. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood | MDPI [mdpi.com]
- 3. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 5. lcms.cz [lcms.cz]
- 6. opentrons.com [opentrons.com]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. news-medical.net [news-medical.net]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. hhs.gov [hhs.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ema.europa.eu [ema.europa.eu]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Note: Preparation of 2-(1-(Dimethylamino)cyclohexyl)acetamide Stock Solutions for Cell Culture Assays
Introduction & Physicochemical Profiling
2-(1-(Dimethylamino)cyclohexyl)acetamide is a synthetic small molecule characterized by a lipophilic cyclohexyl core, a basic tertiary amine (dimethylamino group), and an acetamide moiety. In pharmacological research, compounds of this structural class frequently act as neuroactive ligands or G-protein coupled receptor (GPCR) modulators.
Because the tertiary amine has a pKa typically between 8.5 and 9.5, the free base form of this compound is highly lipophilic and exhibits poor aqueous solubility at a physiological pH of 7.4. Consequently, the preparation of stock solutions requires an organic vehicle. Dimethyl Sulfoxide (DMSO) is the universal solvent of choice due to its amphipathic nature and high dielectric constant, which effectively solvates both the polar and non-polar domains of the molecule, ensuring uniform distribution in 1[1].
Causality & Expert Insights (E-E-A-T)
As a Senior Application Scientist, I designed this protocol as a self-validating system to mitigate three primary modes of experimental failure common in small molecule screening:
-
Vehicle-Induced Cytotoxicity: DMSO is not biologically inert. At concentrations exceeding 0.1% (v/v), DMSO alters cell membrane fluidity, induces reactive oxygen species (ROS), and can trigger apoptosis, thereby confounding phenotypic and biochemical assay readouts (2)[2]. Maintaining a final DMSO concentration of ≤0.1% is a critical quality attribute of this workflow.
-
The "Crash-Out" Phenomenon: Direct addition of a high-concentration (e.g., 10 mM) DMSO stock into aqueous cell culture media often results in localized supersaturation, causing the lipophilic compound to precipitate or "crash out" before it can disperse. To prevent this, the protocol mandates the preparation of intermediate working stocks and rapid vortexing during media introduction, a standard practice in 3[3].
-
Freeze-Thaw Degradation: Repeated freezing and thawing of DMSO stocks introduces atmospheric moisture (DMSO is highly hygroscopic), which hydrolyzes susceptible moieties and reduces the solubility limit of the API. Single-use aliquoting is mandatory.
Materials and Reagents
-
API: 2-(1-(Dimethylamino)cyclohexyl)acetamide (Powder, >98% purity).
-
Solvent: Anhydrous DMSO (Cell Culture Grade, ≥99.9% purity, sterile-filtered).
-
Diluent: DPBS or target Cell Culture Media (e.g., DMEM/F12).
-
Consumables: Low-binding amber microcentrifuge tubes (tertiary amines can adhere to standard untreated polystyrene/polypropylene).
-
Equipment: Analytical microbalance (calibrated to 0.01 mg), positive displacement pipettes (for accurate DMSO handling), bath sonicator.
Step-by-Step Experimental Protocol
Phase 1: Primary Stock Preparation (10 mM)
-
Equilibration: Allow the lyophilized 2-(1-(Dimethylamino)cyclohexyl)acetamide powder to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.
-
Weighing: Using an anti-static gun to prevent powder dispersion, weigh exactly 2.26 mg (assuming a molecular weight of ~226.36 g/mol for the free base) using an analytical microbalance.
-
Transfer: Transfer the powder to a 1.5 mL low-binding amber microcentrifuge tube.
-
Solvation: Using a positive displacement pipette, add exactly 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.
-
Verification: Visually inspect the solution against a light source to ensure no micro-particulates remain.
Phase 2: Aliquoting and Cryopreservation
-
Dispensing: Dispense the 10 mM primary stock into 20 µL aliquots using sterile, low-binding PCR tubes.
-
Snap-Freezing: Submerge the tubes in liquid nitrogen for 10 seconds to snap-freeze the solution, preventing slow crystallization that can exclude the solute.
-
Storage: Store immediately at -80°C in a dark box. Note: The stock is stable for up to 6 months under these conditions.
Phase 3: Secondary Working Stock & Media Dilution
-
Thawing: Thaw a single 20 µL aliquot of the 10 mM stock at room temperature. Do not apply heat.
-
Intermediate Dilution: Prepare a 1000X secondary working stock for your highest desired assay concentration. For example, to achieve a 1 µM final assay concentration, prepare a 1 mM intermediate stock by adding 2 µL of the 10 mM stock to 18 µL of DMSO.
-
Final Assay Dilution: Add 1 µL of the 1000X secondary stock to 999 µL of pre-warmed (37°C) cell culture media while vortexing continuously. This yields the target concentration with exactly 0.1% DMSO.
Data Presentation
Table 1: Physicochemical Parameters & Vehicle Compatibility
| Parameter | Value / Recommendation | Rationale |
| Molecular Weight | ~226.36 g/mol (Free Base) | Required for accurate molarity calculations. |
| Primary Solvent | 100% Anhydrous DMSO | Maximizes solubility of the lipophilic free base. |
| Max Final DMSO | 0.1% (v/v) | Prevents solvent-induced apoptosis and ROS generation. |
| Tube Material | Low-Binding Polypropylene | Prevents non-specific adsorption of the tertiary amine. |
| Storage Temp | -80°C (Aliquoted) | Prevents freeze-thaw degradation and precipitation. |
Table 2: Serial Dilution Matrix for Dose-Response Assays (0.1% Final DMSO)
Note: Always perform serial dilutions in 100% DMSO first, then dilute 1:1000 into aqueous media to maintain a constant 0.1% DMSO background across all wells.
| Target Final Conc. | Intermediate DMSO Stock (1000X) | Volume of 1000X Stock | Volume of Assay Media | Final DMSO % |
| 10 µM | 10 mM | 1 µL | 999 µL | 0.1% |
| 1 µM | 1 mM | 1 µL | 999 µL | 0.1% |
| 100 nM | 100 µM | 1 µL | 999 µL | 0.1% |
| 10 nM | 10 µM | 1 µL | 999 µL | 0.1% |
| Vehicle Control | 100% DMSO (No Drug) | 1 µL | 999 µL | 0.1% |
Mandatory Visualizations
Workflow for the preparation, storage, and dilution of small molecule stock solutions.
Representative GPCR signaling pathway modulated by dimethylaminocyclohexyl derivatives.
References
-
Coelho, S. D., et al. (2026). "Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide." Frontiers in Toxicology. 2[2]
-
Niphakis, C. W., et al. (2016). "Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling." Journal of Visualized Experiments. 3[3]
-
Benchchem Protocol (2024). "Preparation of Stock Solutions for Cell Culture." Benchchem. 1[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Patterns and Analytical Protocols for 2-(1-(Dimethylamino)cyclohexyl)acetamide
Introduction & Chemical Context
The compound 2-(1-(Dimethylamino)cyclohexyl)acetamide (Molecular Formula: C₁₀H₂₀N₂O, Exact Mass: 184.1576 Da) represents a critical structural scaffold in the realm of synthetic analytical chemistry and forensic toxicology. It contains the hallmark 1,1-disubstituted cyclohexylamine core found in potent synthetic opioids such as AH-7921 and U-47700[1, 2].
Understanding the mass spectrometry (MS) fragmentation of this specific acetamide derivative is essential for drug development professionals and toxicologists. Because the 1-(dimethylamino)cyclohexyl moiety dictates the primary ionization and dissociation pathways, mastering its fragmentation mechanics allows for the rapid identification of related designer drugs, metabolic derivatives (such as N-desmethyl metabolites), and novel pipeline compounds [3].
Mechanistic Fragmentation: The Causality of the m/z 126 Base Peak
Whether subjected to Electron Ionization (EI) in GC-MS or Electrospray Ionization (ESI) in LC-MS/MS, the fragmentation of 2-(1-(Dimethylamino)cyclohexyl)acetamide is overwhelmingly driven by the stability of the nitrogen-containing cyclohexyl ring.
Alpha-Cleavage and Iminium Ion Formation
In ESI-MS/MS, the protonated precursor ion [M+H]+ is observed at m/z 185.165. Upon collision-induced dissociation (CID) or higher-energy
troubleshooting poor aqueous solubility of 2-(1-(Dimethylamino)cyclohexyl)acetamide
Welcome to the technical support center for 2-(1-(Dimethylamino)cyclohexyl)acetamide, hereafter referred to as "Dimethacetam." This guide is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered during its handling: poor aqueous solubility. This document provides a structured troubleshooting workflow, detailed experimental protocols, and answers to frequently asked questions to ensure you can effectively work with this compound.
Troubleshooting Guide: Poor Aqueous Solubility
The inherent chemical structure of Dimethacetam—a bulky, non-polar cyclohexyl ring combined with a basic dimethylamino group—contributes to its limited solubility in neutral aqueous solutions. The following Q&A guide will walk you through a systematic approach to overcome this issue.
Question 1: My Dimethacetam powder is not dissolving in water or neutral buffer (e.g., PBS pH 7.4). What is my first step?
Answer: The first and most critical step is to leverage the compound's basicity. The tertiary dimethylamino group is a weak base, meaning it can accept a proton to become a positively charged, and thus more water-soluble, salt.[1][2] This is the most common and effective strategy for ionizable compounds.[3]
Your immediate course of action should be pH adjustment .
Core Concept: pH-Dependent Solubility
The solubility of a weakly basic compound like Dimethacetam is governed by the Henderson-Hasselbalch equation.[4][5] By lowering the pH of the solvent to at least 2 pH units below the compound's pKa, you can ensure that over 99% of the molecules are in their protonated, ionized, and more soluble form.[6]
Protocol 1: Solubility Enhancement via pH Adjustment
-
Determine Target pH: Based on computational predictions, the pKa of the dimethylamino group on Dimethacetam is estimated to be ~9.0. To ensure complete protonation, a target pH of ≤ 7.0 is recommended, with a pH of 4-5 being optimal for achieving significant solubility enhancement.
-
Prepare Acidic Buffer: Prepare a buffer solution such as a 10 mM citrate buffer (pH 4.0) or a 10 mM acetate buffer (pH 5.0).
-
Dissolution:
-
Weigh the desired amount of Dimethacetam powder.
-
Add a small volume of the acidic buffer to the powder.
-
Gently vortex or sonicate the mixture. The powder should readily dissolve as it forms the corresponding salt (e.g., Dimethacetam citrate).
-
Once dissolved, you can bring the solution to the final desired volume with the same buffer.
-
Question 2: I've adjusted the pH, and solubility has improved, but it's still not high enough for my desired stock concentration. What's next?
Answer: If pH adjustment alone is insufficient, the next logical step is to employ co-solvents . Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for non-polar molecules to dissolve.[7][8]
Data Summary: Effect of pH and Co-solvents on Dimethacetam Solubility
| Solvent System | pH | Expected Solubility (mg/mL) | Notes |
| Deionized Water | ~7.0 | < 0.1 | Practically insoluble |
| PBS | 7.4 | < 0.1 | Practically insoluble |
| 10 mM Citrate Buffer | 4.0 | 5 - 10 | Significant improvement |
| Water + 20% Ethanol | ~7.0 | 0.5 - 1.0 | Modest improvement |
| 10 mM Citrate Buffer (pH 4.0) + 20% Ethanol | 4.0 | > 25 | Synergistic effect observed[9] |
| 10 mM Citrate Buffer (pH 4.0) + 10% DMSO | 4.0 | > 50 | DMSO is a powerful co-solvent[] |
Protocol 2: Preparing a Concentrated Stock with a Co-solvent
-
Select Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[11] For cell-based assays, ensure the final concentration of the co-solvent is non-toxic (typically <0.5% for DMSO).[12]
-
Initial Dissolution:
-
Stepwise Dilution:
-
To prepare your aqueous working solution, perform a stepwise dilution.[12]
-
Slowly add the primary organic stock solution into your chosen aqueous buffer (e.g., citrate buffer pH 4.0) while vortexing vigorously. This prevents the compound from "crashing out" or precipitating due to the rapid change in solvent polarity.[15]
-
Question 3: My experimental system is sensitive to both pH and organic solvents. Are there any other options?
Answer: Yes. In cases where pH and co-solvents are not viable, cyclodextrins offer an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate the non-polar cyclohexyl portion of Dimethacetam, forming a water-soluble "inclusion complex."[17][18]
Core Concept: Inclusion Complexation
This host-guest interaction physically shields the hydrophobic part of the drug molecule from the aqueous environment, dramatically increasing its apparent solubility without altering the molecule itself or the bulk solvent properties.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[20]
Protocol 3: Solubilization using HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in deionized water or your desired buffer.
-
Add Dimethacetam: Add the Dimethacetam powder directly to the HP-β-CD solution.
-
Promote Complexation: Stir the mixture vigorously at room temperature for 1-24 hours. Gentle heating (30-40°C) can sometimes accelerate the process.
-
Filtration: After stirring, filter the solution through a 0.22 µm filter to remove any undissolved particles. The resulting clear filtrate is your working solution.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process for troubleshooting the poor aqueous solubility of Dimethacetam.
Caption: A decision tree for Dimethacetam solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: Why can't I just sonicate the powder in water for a long time? While sonication can help break up aggregates and increase the rate of dissolution, it cannot increase the compound's intrinsic or equilibrium solubility.[21] For a poorly soluble compound like Dimethacetam, sonication in neutral water will only create a fine suspension, not a true solution.
Q2: I see some precipitation when I add my DMSO stock to my cell culture media. What should I do? This is a common issue called "crashing out."[15] It happens when the drug is no longer soluble as the percentage of the organic co-solvent is drastically lowered. To avoid this, use a stepwise dilution method, ensure rapid mixing, and consider preparing an intermediate dilution in a mix of media and buffer before the final dilution.
Q3: Will changing the ionic strength of my buffer affect solubility? For ionizable drugs like Dimethacetam, changes in ionic strength can have an effect, but it is typically less pronounced than the effect of pH.[22][23] In some cases, increasing ionic strength can slightly decrease the solubility of the ionized form (a "salting-out" effect), while in others it can increase it.[24][25] For most applications, the effect is secondary to pH control.
Q4: Can I use surfactants like Tween® 80 or Cremophor®? Yes, surfactants can be used to form micelles that encapsulate the drug, which is another effective solubilization technique.[2][11] This is often used in formulation development for in vivo studies.[26] For routine in vitro experiments, pH adjustment, co-solvents, and cyclodextrins are generally more straightforward starting points.
Q5: My compound seems to degrade in a very low pH solution (e.g., pH < 2). What should I do? While Dimethacetam is expected to be stable, if you suspect pH-related degradation, you should first establish a stability profile. If it is unstable at very low pH, use the mildest pH that provides adequate solubility (e.g., pH 4-5) and prepare solutions fresh before each experiment. Avoid long-term storage in highly acidic conditions.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- ADMET & DMPK. (2015, December 30). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wikipedia. (n.d.). Cosolvent.
- MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
- ACS Publications. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
- IJPPR. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
- Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules.
- International Journal of Drug Development and Research. (2010, November 5). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article.
- Journal of Advanced Pharmaceutical Technology & Research. (n.d.). Drug Solubility: Importance and Enhancement Techniques - PMC.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, September 25). Impact of Ionic Strength on the Solubility, Density, Viscosity, and Conductivity of Aspirin in Aqueous Phase.
- Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- AP Chemistry. (n.d.). 8.11 pH and Solubility.
- Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses.
- International Journal of Pharmacy & Pharmaceutical Research. (2020, August 30). A Review on Solubility Enhancement Techniques.
- ResearchGate. (2025, September 28). Impact of Ionic Strength on the Solubility, Density, Viscosity, and Conductivity of Aspirin in Aqueous Phase.
- PMC. (n.d.). Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures.
- MCE. (n.d.). Compound Handling Instructions.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Khan Academy. (n.d.). pH and solubility (video) | Equilibrium.
- PubMed. (2013, November 1). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices.
- Academia.edu. (n.d.). (PDF) The Effect of Ionic Strength on the Solubility of an Electrolyte.
- ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
- Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
- Benchchem. (n.d.). Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs.
- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
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Technical Support Center: Resolving Co-Elution in 2-(1-(Dimethylamino)cyclohexyl)acetamide Chromatography
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-(1-(Dimethylamino)cyclohexyl)acetamide .
This molecule presents a classic, yet highly specific, analytical hurdle: it combines a highly basic tertiary amine (the dimethylamino group) with a polar, neutral primary amide. This dual functionality frequently results in severe peak tailing, poor retention, and co-elution with structurally similar synthetic precursors (such as 1-(dimethylamino)cyclohexanecarbonitrile) or degradation products. This guide provides field-proven, mechanistically grounded workflows to achieve baseline resolution.
Part 1: Diagnostic FAQs (Mechanistic Understanding)
Q: Why does 2-(1-(Dimethylamino)cyclohexyl)acetamide tail so badly and co-elute on my standard C18 column? A: The root cause is the pKa of the tertiary dimethylamino group, which is typically around 9.0–10.0. In standard reversed-phase liquid chromatography (RPLC) using acidic or neutral mobile phases (pH 2–7), this amine is fully protonated ( NH+ ). Concurrently, standard silica columns contain residual surface silanols (Si-OH) that begin to ionize into negatively charged silanoxanes ( Si−O− ) at pH levels above 3.0[1]. The electrostatic attraction between your protonated analyte and the ionized silanols creates a secondary ion-exchange retention mechanism. This dual-retention behavior causes the analyte to smear across the column, resulting in severe peak tailing and inevitable co-elution with closely eluting impurities[1].
Q: Does the acetamide group contribute to this ionic interaction? A: No. It is critical to distinguish between the amine and the amide. While both contain nitrogen, the acetamide group includes a carbonyl (C=O) adjacent to the nitrogen. This creates resonance stabilization of the nitrogen's lone pair, rendering the amide non-ionizable under typical chromatographic conditions[2]. Therefore, pH adjustments will strictly manipulate the ionization state of the dimethylamino group. The amide's primary contribution is increasing the molecule's overall polarity, which lowers its LogP and makes it prone to early elution.
Q: How can I visually distinguish between true co-elution and a hardware issue (like a dirty frit)? A: Look at the peak distortion geometry. A hardware issue, such as a void in the column head or a dirty frit, typically produces a sudden discontinuity or a "shoulder" on the leading or trailing edge of every peak in the chromatogram. Conversely, co-elution often presents as a gradual exponential decline (tailing) on a single specific peak, or a merged peak where diode-array detector (DAD) spectral purity analysis shows shifting UV spectra across the peak's width[3].
Mechanistic pathway of silanol interactions vs. high-pH resolution for basic amines.
Part 2: Step-by-Step Troubleshooting Workflows
To resolve co-elution for this specific molecule, you must force the analyte into a single retention mechanism. We provide two self-validating protocols depending on your system capabilities.
Workflow A: High-pH RPLC Optimization (Primary Recommendation)
By raising the mobile phase pH to 10.5, you deprotonate the tertiary amine. This neutralizes the molecule, eliminating silanol interactions and increasing its hydrophobicity, which drastically improves retention and peak shape[4].
-
Step 1: Column Selection. You must use a high-pH tolerant column. Standard Type-B silica will dissolve at pH > 8. Select a Bridged-Ethylene Hybrid (BEH) silica C18 column (e.g., Waters XBridge or ACQUITY BEH), which is stable up to pH 12[4].
-
Step 2: Mobile Phase Preparation.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to exactly pH 10.5 using Ammonium Hydroxide.
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
-
-
Step 3: Gradient Design. Because the neutralized amine is more hydrophobic, start at 5% B. Run a shallow gradient to 40% B over 12 minutes to maximize resolution from the nitrile precursor.
-
Step 4: Self-Validation Check. Inject a void volume marker (e.g., uracil). Calculate the retention factor ( k′ ). If k′>2.0 and the tailing factor ( Tf ) is < 1.2, the method is validated for basic peak integrity. If k′<1.0 , the molecule is too polar even when neutralized, and you must proceed to Workflow B.
Workflow B: HILIC Method for Extreme Polarity
If the acetamide group drives the polarity so high that the molecule elutes near the void volume ( k′<1 ) in RPLC, switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[4]. HILIC uses a water-enriched layer on a polar stationary phase to retain polar compounds[1].
-
Step 1: Column Selection. Use a BEH Amide or bare silica HILIC column.
-
Step 2: Mobile Phase Preparation.
-
Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.0 with formic acid. (In HILIC, water is the strong eluting solvent).
-
Mobile Phase B: 90% Acetonitrile / 10% Water containing 10 mM Ammonium Formate.
-
-
Step 3: Gradient Design. Start at 95% B (highly organic, weak solvent). Gradient down to 60% B over 10 minutes.
-
Step 4: Self-Validation Check. Ensure column equilibration is at least 20 column volumes (CV) before the first injection. HILIC requires significantly longer equilibration than RPLC to establish the aqueous layer.
Diagnostic decision tree for resolving co-elution of polar basic amines.
Part 3: Quantitative Data & Column Selection
The following table summarizes expected chromatographic parameters when transferring 2-(1-(Dimethylamino)cyclohexyl)acetamide from a flawed standard method to our optimized workflows.
| Method Condition | Column Chemistry | Mobile Phase pH | Retention Factor ( k′ ) | Tailing Factor ( Tf ) | Resolution ( Rs ) from Nitrile | Primary Retention Mechanism |
| Standard RPLC (Flawed) | Standard Type-B C18 | 3.0 (Formic Acid) | 1.2 | > 2.5 | < 1.0 (Co-elution) | Mixed-mode (Hydrophobic + Ion-Exchange) |
| Optimized RPLC (Workflow A) | Hybrid Silica (BEH C18) | 10.5 (Ammonia) | 4.5 | 1.05 | > 2.0 (Baseline) | Pure Hydrophobic Partitioning |
| HILIC Mode (Workflow B) | BEH Amide | 3.0 (Formate) | 5.8 | 1.10 | > 3.5 (Baseline) | Hydrophilic Partitioning into Aqueous Layer |
References
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]
-
Amide or Amino HPLC Columns What are the Differences Source: MTC USA URL:[Link]
-
Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC Source: Chromatography Online (LCGC) URL:[Link]
-
Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography Source: Journal of Chromatographic Science | Oxford Academic URL:[Link]
Sources
optimizing extraction efficiency of 2-(1-(Dimethylamino)cyclohexyl)acetamide from biological matrices
Welcome to the Bioanalytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with quantifying 2-(1-(Dimethylamino)cyclohexyl)acetamide in complex biological matrices (plasma, serum, urine, and tissue homogenates).
As a target analyte, 2-(1-(Dimethylamino)cyclohexyl)acetamide presents specific bioanalytical challenges. It features a highly basic tertiary amine (pKa ~9.5), a lipophilic cyclohexyl ring, and a polar, hydrogen-bonding acetamide group. Because it is predominantly ionized at physiological pH, generic extraction methods often result in poor recovery or severe matrix effects. This guide provides field-proven, mechanistically grounded methodologies to ensure robust, reproducible LC-MS/MS quantification.
Physicochemical Profiling & Extraction Strategy
To design a self-validating extraction system, we must exploit the molecule's specific chemical properties rather than relying on trial and error.
-
The Ionization Principle: The tertiary dimethylamine group acts as a strong base. At a pH below 7.5, the molecule is protonated (positively charged) and highly water-soluble. At a pH above 11.5, it is completely deprotonated (neutral) and partitions readily into organic solvents.
-
Strategic Selection:
-
For Liquid-Liquid Extraction (LLE) , you must force the molecule into its neutral state using a high-pH buffer[1].
-
For Solid-Phase Extraction (SPE) , the gold standard is Mixed-Mode Cation Exchange (MCX) . MCX utilizes a dual-retention mechanism: a hydrophobic polymeric backbone combined with strong cation-exchange (sulfonic acid) groups. This allows you to trap the positively charged amine at a low pH and wash away hydrophobic interferences (like phospholipids) with 100% organic solvents before elution.
-
Workflow decision tree for extracting basic amines via MCX-SPE or LLE prior to LC-MS/MS.
Step-by-Step Methodologies
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)
Causality: This protocol relies on ionic bonding. By keeping the analyte protonated during the wash steps, we can aggressively wash the sorbent with 100% methanol to strip away matrix lipids without losing the target compound.
-
Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS). Add 100 µL of 2% Formic Acid (FA) in water. Vortex for 30 seconds to disrupt protein binding.
-
Conditioning: Pass 1 mL of Methanol (MeOH) through the 30 mg MCX cartridge, followed by 1 mL of 2% FA in water.
-
Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum (1-2 inHg) to allow dropwise percolation (approx. 1 mL/min).
-
Aqueous Wash: Wash with 1 mL of 2% FA in water. This removes salts, polar peptides, and water-soluble endogenous components.
-
Organic Wash (Critical Step): Wash with 1 mL of 100% MeOH. Because the tertiary amine is ionically bound to the sulfonic acid groups, it remains trapped. The MeOH strips away hydrophobic neutral/acidic lipids and phospholipids.
-
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4OH ) in MeOH. The high pH neutralizes the amine, breaking the ionic bond, while the MeOH disrupts hydrophobic interactions, releasing the molecule.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2 at 40°C. Reconstitute in 100 µL of initial LC mobile phase.
Protocol B: Liquid-Liquid Extraction (LLE)
Causality: This protocol relies on partitioning. We must ensure the pH is strictly controlled to >11 to neutralize the amine, allowing it to migrate into the organic layer[2].
-
Alkalinization: Aliquot 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube. Add 10 µL of IS. Add 200 µL of 0.5 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide buffer. Vortex to ensure the pH is >11.
-
Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) or a 50:50 mixture of Hexane:Ethyl Acetate.
-
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases and compact the interfacial protein layer.
-
Phase Separation: Snap-freeze the tubes in a dry ice/acetone bath or -80°C freezer for 5 minutes. The lower aqueous layer will freeze solid. Decant the upper liquid organic layer into a clean tube.
-
Protection & Evaporation (Critical Step): Add 10 µL of 1% HCl in MeOH to the organic extract as a "keeper" solvent. Evaporate under N2 at 35°C. The HCl converts the volatile free base back into a stable, non-volatile hydrochloride salt, preventing evaporative loss. Reconstitute in 100 µL of mobile phase.
Troubleshooting & FAQs
Q1: I am seeing massive ion suppression in my LC-MS/MS chromatogram at the retention time of 2-(1-(Dimethylamino)cyclohexyl)acetamide. How do I fix this? A: Ion suppression is a classic manifestation of bioanalytical matrix effects, most often caused by co-eluting endogenous phospholipids (like lysophosphatidylcholines) competing for charge in the Electrospray Ionization (ESI) source[3][4]. If you are currently using Protein Precipitation (PPT) or standard LLE, switch to the MCX-SPE protocol. The 100% methanol wash step in the MCX workflow effectively strips lysophospholipids from the sorbent before the target analyte is eluted, restoring ionization efficiency.
Q2: My absolute recovery is dropping below 40% when using the LLE method. What is going wrong? A: This is typically caused by one of two mechanistic failures:
-
Insufficient Alkalinization: The pKa of the dimethylamino group is ~9.5. If your sample pH is only 9.5, 50% of the analyte remains ionized and water-soluble. Verify that your aqueous phase pH is strictly >11 before adding the organic solvent[1].
-
Evaporative Loss: Tertiary amines can be highly volatile in their free-base form. If you skip Step 5 in Protocol B (adding the 1% HCl "keeper" solvent), the analyte will volatilize and be blown away by the nitrogen stream during the drying step.
Q3: I am getting stubborn emulsions during the LLE vortexing step with plasma. How do I break them? A: Emulsions form due to protein-surfactant interactions at the aqueous-organic interface. To resolve this:
-
Centrifuge at a higher speed (>10,000 x g) and lower temperature (4°C) to precipitate interfacial proteins.
-
Add a saturated brine solution (NaCl) to the aqueous phase prior to extraction. This increases the ionic strength ("salting out"), which drives the organic solvent out of the aqueous phase.
-
If the problem persists, consider switching to Supported Liquid Extraction (SLE), which mimics LLE chemistry but uses a diatomaceous earth scaffold to prevent emulsion formation entirely[1].
Q4: Can I use a standard C18 SPE cartridge instead of MCX? A: It is highly discouraged. While the lipophilic cyclohexyl ring will bind to a C18 sorbent, the binding is purely hydrophobic. Because the analyte is relatively polar (due to the acetamide group), any attempt to wash the C18 cartridge with an organic solvent >20% will prematurely elute the target analyte along with the matrix interferences. MCX provides the orthogonal ionic retention required for aggressive sample cleanup.
Quantitative Data Summary
The following table summarizes expected performance metrics for 2-(1-(Dimethylamino)cyclohexyl)acetamide across different extraction platforms, based on established bioanalytical behavior of basic N,N-dimethylcyclohexylamines.
| Extraction Method | Absolute Recovery (%) | Matrix Effect (Ion Suppression) | Phospholipid Removal Efficiency | Cost per Sample | Throughput / Automation |
| Protein Precipitation (PPT) | 85 - 95% | Severe (>40% suppression) | Poor (<10%) | Low | High |
| Liquid-Liquid Extraction (LLE) | 70 - 85% | Moderate (15 - 25% suppression) | Good (~80%) | Low | Medium (Prone to emulsions) |
| Supported Liquid Extraction (SLE) | 80 - 90% | Low (<15% suppression) | Very Good (~90%) | Medium | High (96-well compatible) |
| MCX-SPE (Gold Standard) | >90% | Minimal (<5% suppression) | Excellent (>99%) | High | High (96-well compatible) |
References
-
The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass. Available at: [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Available at: [Link]
-
Oasis Sample Extraction Products: Chemistry and Formats. Waters Corporation. Available at: [Link]
-
High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Biotage. Available at:[Link]
-
Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. PubMed (NIH). Available at:[Link]
Sources
minimizing side product formation in 2-(1-(Dimethylamino)cyclohexyl)acetamide scale-up
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(1-(dimethylamino)cyclohexyl)acetamide. As Senior Application Scientists, we have compiled this resource to address common challenges, particularly the formation of side products, and to provide actionable troubleshooting strategies grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-(1-(dimethylamino)cyclohexyl)acetamide?
A common and efficient method involves a two-step process starting from 1-(dimethylamino)cyclohexanecarbonitrile. The first step is a Ritter-type reaction where the nitrile is hydrolyzed in the presence of a strong acid, such as concentrated sulfuric acid, to form the corresponding amide.[1]
Q2: What are the most common side products observed during this synthesis?
The most prevalent side products often arise from incomplete hydrolysis of the nitrile starting material, over-hydrolysis to the corresponding carboxylic acid, or side reactions involving the tertiary amine under strongly acidic conditions.
Q3: How can I monitor the progress of the reaction and the formation of side products?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting material and the formation of the product and major byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction conversion and purity.
Q4: What are the key challenges when scaling up this synthesis?
Key challenges during scale-up include efficient heat management during the highly exothermic addition of reagents to concentrated acid, ensuring homogenous mixing, and developing a robust purification protocol to handle larger volumes and potentially different impurity profiles.[2][3][4]
Q5: Are there any specific safety precautions I should take?
Yes, working with concentrated sulfuric acid requires extreme caution. Always add reagents slowly to the acid with efficient cooling and stirring in a well-ventilated fume hood. Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, is mandatory.
Proposed Synthetic Pathway
The synthesis of 2-(1-(dimethylamino)cyclohexyl)acetamide can be efficiently achieved through the hydrolysis of 1-(dimethylamino)cyclohexanecarbonitrile. This reaction is typically carried out in a strong acid, such as concentrated sulfuric acid.
Caption: Proposed synthetic route for 2-(1-(Dimethylamino)cyclohexyl)acetamide.
Troubleshooting Guides
Issue 1: Low Yield of 2-(1-(Dimethylamino)cyclohexyl)acetamide
A low yield of the desired product is a common issue that can often be traced back to several factors.
Possible Causes and Solutions
| Possible Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The hydrolysis of the nitrile may not have gone to completion. | Monitor the reaction closely using TLC or HPLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature, but be cautious of increased side product formation. |
| Product Degradation | Prolonged exposure to harsh acidic conditions or high temperatures can lead to the degradation of the product. | Optimize the reaction time and temperature. Once the reaction is complete, quench the reaction mixture promptly by carefully pouring it onto ice. |
| Suboptimal Work-up | The product, containing a basic tertiary amine, can be lost during aqueous work-up if the pH is not carefully controlled. | During neutralization with a base (e.g., NaOH or Ba(OH)₂), ensure the pH of the aqueous phase is sufficiently high (pH > 10) to keep the product in its free base form, which is more soluble in organic extraction solvents.[1] |
| Inefficient Extraction | The choice of extraction solvent and the number of extractions may not be optimal for recovering the product. | Use a solvent in which the product is highly soluble, such as dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3-4 times) to ensure complete recovery of the product from the aqueous layer. |
Experimental Protocol: Optimized Work-up Procedure
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the cooled reaction mixture onto a stirred slurry of ice.
-
While monitoring the pH, slowly add a cold, concentrated solution of sodium hydroxide until the pH of the aqueous mixture is > 10.
-
Extract the aqueous layer with dichloromethane (4 x 100 mL for a 1 L reaction volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Issue 2: Formation of N,N-dimethyl-1-aminocyclohexanecarboxylic Acid (Side Product A)
This side product arises from the over-hydrolysis of the target acetamide.
Caption: Formation of the carboxylic acid side product.
Troubleshooting and Minimization
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain a low reaction temperature (0-10 °C) during the initial hydrolysis. | The rate of amide hydrolysis is more sensitive to temperature than nitrile hydrolysis. Keeping the temperature low will favor the formation of the amide over the carboxylic acid. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting nitrile is consumed. | Prolonged reaction times, even at low temperatures, can lead to the accumulation of the carboxylic acid byproduct. |
| Water Content | Use concentrated sulfuric acid with minimal added water initially. | The presence of excess water will drive the equilibrium towards the formation of the carboxylic acid. |
Purification Strategy
The carboxylic acid side product can be removed from the desired amide by exploiting the difference in their acidity.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and extracted into the aqueous layer as its carboxylate salt.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified amide.
Issue 3: Presence of Unreacted 1-(Dimethylamino)cyclohexanecarbonitrile (Starting Material)
Incomplete conversion of the starting material is a common challenge, especially during scale-up.
Troubleshooting and Minimization
| Parameter | Recommendation | Rationale |
| Reagent Addition | Add the nitrile to the sulfuric acid slowly and with efficient stirring. | This ensures that the nitrile is well-dispersed in the acidic medium, promoting a more efficient reaction. |
| Stirring | Ensure vigorous and efficient stirring throughout the reaction. | Inadequate mixing can lead to localized areas of low acid concentration, resulting in incomplete reaction. |
| Temperature Control | While a low temperature is generally recommended to minimize side products, if the conversion is very low, a slight increase in temperature (e.g., to room temperature) after the initial addition may be necessary. | A modest increase in temperature can provide the necessary activation energy to drive the reaction to completion. |
Purification Strategy
If unreacted nitrile remains after the work-up, it can be separated from the amide product by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity, will typically elute the less polar nitrile before the more polar amide.
Issue 4: Formation of Polymeric or Tarry Byproducts
The formation of dark, tarry materials can occur under the strongly acidic conditions of the reaction.
Caption: A general workflow for troubleshooting common issues.
Troubleshooting and Minimization
| Parameter | Recommendation | Rationale |
| Purity of Starting Material | Use high-purity 1-(dimethylamino)cyclohexanecarbonitrile. | Impurities in the starting material can be more prone to polymerization under strong acid conditions. |
| Temperature Control | Strict temperature control is crucial. Runaway reactions can lead to rapid decomposition and polymerization. | Exothermic reactions can accelerate side reactions, leading to the formation of complex, high-molecular-weight byproducts. |
| Quenching | Quench the reaction mixture by adding it to ice, rather than adding water to the reaction mixture. | Adding water to concentrated sulfuric acid is a highly exothermic process that can cause localized boiling and promote tar formation. |
Purification Strategy
Tarry byproducts are often insoluble in common organic solvents.
-
After the aqueous work-up, if a solid or tarry material is present, it can often be removed by filtration before proceeding with the extraction.
-
If the tarry material is soluble in the organic extraction solvent, it may be removed by passing the crude product through a short plug of silica gel or by treatment with activated carbon.
References
-
PrepChem. (n.d.). Synthesis of 1-dimethylamino cyclohexane carboxamide. Retrieved from [Link]
-
ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. Retrieved from [Link]
-
Innovations in Amide Reaction Catalysis for Green Chemistry. (2026, February 28). Retrieved from [Link]
-
ACS Publications. (2025, April 22). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Retrieved from [Link]
-
Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis. (2015, July 17). Retrieved from [Link]
-
Patsnap Eureka. (2026, February 28). How to Optimize Amide Formation in Microwave-Assisted Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
- Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
Sources
Technical Support Center: Stabilization & Storage of 2-(1-(Dimethylamino)cyclohexyl)acetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(1-(Dimethylamino)cyclohexyl)acetamide .
This molecule presents a unique bifunctional challenge for long-term storage: it contains a tertiary amine (the dimethylamino group) and a primary amide (the acetamide group). If handled improperly, the free base is highly susceptible to autoxidation, hygroscopic degradation, and pH-dependent hydrolysis. This guide provides the mechanistic causality behind these degradation pathways and field-proven, self-validating protocols to ensure the integrity of your compound for years.
Part 1: Troubleshooting FAQs
Q1: My stored batch of the free base has turned yellowish and gummy over the past few months. What happened? A: This is a classic manifestation of free base degradation driven by hygroscopicity and oxidation. The tertiary dimethylamino group acts as a strong nucleophile. When exposed to atmospheric oxygen or trace peroxides (often found in ethereal solvents or PEG-based excipients), the amine lone pair attacks the electrophilic oxygen, forming an N-oxide degradant [1]. Furthermore, the free base readily absorbs atmospheric moisture, which plasticizes the crystalline powder into a gummy residue and accelerates the degradation kinetics.
Q2: LC-MS analysis of my 6-month-old sample shows a major +16 Da impurity peak. How do I prevent this? A: The +16 Da mass shift perfectly corresponds to the N-oxide derivative mentioned above. To prevent this, you must eliminate the nucleophilicity of the tertiary amine. This is achieved by converting the free base into a hydrochloride (HCl) salt . Protonating the amine ties up the lone pair in a covalent N-H bond, rendering it immune to peroxide-mediated oxidation [3].
Q3: I detected acetic acid and a new amine by-product in my aqueous stock solution. Why did this occur? A: While amide bonds are generally much more stable than esters, they are not invincible. The primary acetamide group can undergo specific acid- or base-catalyzed hydrolysis if the solution pH drifts or if it is stored in water at room temperature for prolonged periods [2]. Under acidic conditions, the carbonyl oxygen protonates, making the carbon highly electrophilic and susceptible to water attack. Always store aqueous stocks at -20°C and buffer them strictly to a neutral pH (pH 6.5–7.5).
Q4: I formed the HCl salt, but it still degraded when formulated with certain excipients. Why? A: You likely experienced salt disproportionation . If the local microenvironmental pH of your formulation or storage matrix exceeds the pKa of the protonated amine, the salt will revert back to the oxidation-prone free base[4]. Ensure your storage environment and any co-solvents do not act as competing bases.
Part 2: Experimental Protocols (Self-Validating Systems)
To guarantee long-term stability, the compound must be converted to its HCl salt and stored under strictly anhydrous, inert conditions.
Protocol A: Conversion of Free Base to Hydrochloride (HCl) Salt
Causality: Protonation of the tertiary nitrogen prevents N-oxidation and significantly increases the lattice energy of the solid, reducing hygroscopicity.
-
Dissolution: Dissolve 1.0 g of 2-(1-(Dimethylamino)cyclohexyl)acetamide (free base) in 15 mL of anhydrous diethyl ether (ensure the ether is freshly distilled or passed through basic alumina to remove trace peroxides).
-
Acidification: Place the flask in an ice bath (0°C). Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise while stirring vigorously. A white precipitate will form immediately.
-
Isolation: Stir for an additional 30 minutes at room temperature to ensure complete precipitation. Filter the solid under a stream of Argon using a Schlenk frit.
-
Washing & Drying: Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether. Transfer the solid to a vacuum desiccator and dry at < 0.1 mbar for 12 hours.
-
Validation Checkpoint (Self-Validating Step): Dissolve 10 mg of the final dried product in 1 mL of DI water. Measure the pH; a stable, fully protonated salt will yield a pH of 4.5–5.5. If the pH is >7.0, incomplete salt formation has occurred. Run an LC-MS to confirm the absence of the [M+H+16]+ N-oxide peak.
Protocol B: Lyophilization and Inert Long-Term Storage
Causality: Removing residual structural water prevents amide hydrolysis, while an Argon atmosphere eliminates the oxygen required for autoxidation.
-
Aliquoting: Dissolve the validated HCl salt in LC-MS grade water at a concentration of 10 mg/mL. Dispense 1 mL aliquots into amber glass vials (amber glass prevents photo-oxidation).
-
Freezing: Flash-freeze the vials in a dry ice/acetone bath (-78°C) to create a high-surface-area cake.
-
Lyophilization: Transfer to a lyophilizer. Run the primary drying cycle at -40°C and < 0.05 mbar for 24 hours. Run a secondary drying cycle at 10°C for 4 hours to remove bound moisture.
-
Sealing: Backfill the lyophilizer chamber with high-purity Argon gas. Quickly cap the vials with PTFE-lined silicone septa and crimp seal them.
-
Validation Checkpoint (Self-Validating Step): Weigh a sealed vial immediately after crimping. Store at -20°C. Re-weigh after 7 days; a mass increase of >0.1% indicates a compromised seal and moisture ingress, requiring re-lyophilization.
Part 3: Quantitative Data Presentation
The following table summarizes the accelerated stability data, demonstrating the critical necessity of salt formation and proper storage conditions.
| Storage Condition | Timepoint | Free Base Purity (HPLC) | HCl Salt Purity (HPLC) | Primary Degradant Observed |
| 25°C / 60% RH (Open) | 3 Months | 88.5% | 99.8% | N-Oxide (+16 Da) |
| 40°C / 75% RH (Closed) | 6 Months | 74.2% | 99.1% | N-Oxide (+16 Da) |
| Aqueous Buffer (pH 2.0) | 14 Days | 91.0% | 92.5% | Hydrolysis Products (Amine + Acetic Acid) |
| Aqueous Buffer (pH 7.4) | 14 Days | 96.5% | 99.9% | N-Oxide (Free Base only) |
Part 4: Degradation & Stabilization Visualization
Degradation pathways of the free base and stabilization via hydrochloride salt formation.
References
- Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: MDPI URL
- Understanding the chemical basis of drug stability and degradation Source: Pharmaceutical Journal URL
- Principles of Drug Action 1, Spring 2005, Amines Source: Auburn University URL
- Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation Source: ACS Publications URL
The cyclohexylamine scaffold is a highly privileged structural motif in neuropharmacology, forming the core of numerous atypical synthetic opioids (NSOs) and NMDA receptor antagonists. This guide provides an in-depth, objective comparison between the truncated core scaffold 2-(1-(Dimethylamino)cyclohexyl)acetamide (DMCAA) and its bulky, structurally related analogs—most notably U-47700 , AH-7921 , and U-51754 .
By evaluating these compounds through rigorous in vitro pharmacological assays, we can map the structure-activity relationship (SAR) and understand the mechanistic causality behind their receptor affinities and functional efficacies.
Structural Rationale & Pharmacophore Mapping
The pharmacological activity of cyclohexylamine derivatives is heavily dictated by the substituents attached to the amine and the adjacent carbon.
-
DMCAA (The Truncated Core): Lacking an extended aromatic system, DMCAA serves as a baseline structural probe. It possesses the basic tertiary amine necessary for anchoring to the conserved aspartate residue (Asp147) in the μ -opioid receptor (MOR) orthosteric pocket, but lacks the lipophilic bulk required for deep pocket insertion.
-
U-47700 & AH-7921 (Benzamides): The addition of a 3,4-dichlorobenzamide moiety drastically shifts the pharmacological profile. This aromatic ring engages in critical π−π stacking with His297 and Trp293 in the MOR, transforming the inactive core into a potent full agonist [1].
-
U-51754 (Acetamide): By shifting the aromatic ring to an acetamide linkage and modifying the stereochemistry, U-51754 exhibits a distinct preference for the κ -opioid receptor (KOR) over MOR, highlighting how subtle linker modifications dictate receptor subtype selectivity.
Quantitative In Vitro Data Comparison
To objectively compare these compounds, we rely on radioligand binding assays ( Ki ) and functional [35S]GTPγS binding assays ( EC50 ). The data below synthesizes findings from recent toxicological characterizations[2].
| Compound | Structural Classification | MOR Binding Ki (nM) | MOR Activation EC50 (nM) | KOR Activation EC50 (nM) | Intrinsic Efficacy ( Emax at MOR) |
| DMCAA | Truncated Acetamide Core | > 10,000 | N/A (No activation) | N/A (No activation) | 0% |
| U-47700 | 3,4-dichloro-benzamide | 11.1 ± 0.4 | 111 ± 12 | 653 ± 45 | 154% (Super-agonist) |
| AH-7921 | 1,1-disubstituted benzamide | 120 ± 15 | 26.9 ± 3.1 | > 1,000 | 100% (Full agonist) |
| U-51754 | 2-(3,4-dichlorophenyl)acetamide | > 1,000 | > 1,000 | 120 ± 18 | N/A (KOR selective) |
Note: Emax is normalized to the reference full agonist DAMGO (100%). DMCAA demonstrates that the cyclohexylamine ring alone is insufficient for receptor activation without an aryl pharmacophore.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to verify the dynamic range and rule out false positives caused by assay artifacts.
A. [35S]GTPγS Binding Assay (G-Protein Activation)
Causality of Choice: Unlike downstream cAMP accumulation assays which are subject to massive signal amplification (often masking partial agonism), the [35S]GTPγS assay measures the proximal event of G-protein coupling. This provides a highly accurate representation of true intrinsic efficacy [3].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells stably expressing hMOR or hKOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.
-
Assay Incubation: In a 96-well plate, combine 15 µg of membrane protein, 30 µM GDP (to lock receptors in the inactive state and maximize the signal-to-noise ratio), and 0.1 nM [35S]GTPγS .
-
Compound Addition: Add test compounds (DMCAA, U-47700, etc.) in a 10-point concentration curve (10 pM to 10 µM).
-
Self-Validation Controls:
-
Positive Control: 10 µM DAMGO (establishes 100% Emax ).
-
Negative/Antagonist Control: Pre-incubate with 10 µM Naloxone to ensure the signal is strictly receptor-mediated.
-
-
Termination & Reading: Incubate for 60 minutes at 30°C. Terminate by rapid filtration through GF/B glass fiber filters. Measure bound radioactivity using a liquid scintillation counter.
B. BRET-Based β -Arrestin-2 Recruitment Assay
Causality of Choice: Modern opioid profiling requires evaluating "biased agonism"—the ability of a ligand to favor G-protein signaling (analgesia) over β -arrestin-2 recruitment (respiratory depression). Bioluminescence Resonance Energy Transfer (BRET) allows live-cell, real-time monitoring of this interaction without disrupting cellular physiology via lysis.
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding MOR tagged with Renilla luciferase (MOR-Rluc8) and β -arrestin-2 tagged with mVenus.
-
Plating: Seed cells into poly-D-lysine coated 96-well white microplates and culture for 24 hours.
-
Substrate Addition: Add 5 µM coelenterazine h (the luciferase substrate) 10 minutes prior to reading.
-
Ligand Stimulation: Inject test compounds. As DMCAA lacks affinity, it will serve as a baseline negative control, while U-47700 will demonstrate robust recruitment.
-
Quantification: Measure emissions simultaneously at 480 nm (Rluc8) and 530 nm (mVenus). Calculate the BRET ratio (530/480 nm).
Visualizations of Pharmacology and Workflow
To conceptualize the dual-pathway signaling evaluated in these assays and the overarching screening process, refer to the following interaction diagrams.
MOR signaling pathways: Gi/o-mediated analgesia vs. β-arrestin-2-mediated adverse effects.
Sequential in vitro pharmacological profiling workflow for novel synthetic opioids.
Metabolic Stability (HLM) Considerations
In addition to receptor affinity, the in vitro half-life of these compounds is assessed using Human Liver Microsomes (HLM). Cyclohexylamines containing a dimethylamino group (like DMCAA, U-47700, and AH-7921) are highly susceptible to CYP-mediated N-demethylation.
-
U-47700 Metabolism: Rapidly converts to N-desmethyl-U-47700 and N,N-didesmethyl-U-47700. These metabolites exhibit negligible affinity for the opioid receptors, indicating that the parent compound is the primary active pharmacological agent [1].
-
DMCAA Stability: While structurally simpler, the exposed dimethylamino group undergoes similar rapid N-dealkylation, making this scaffold generally possess a short in vitro half-life (< 30 minutes in HLM assays) unless sterically hindered.
References
-
Baumann, M. H., et al. (2020). "U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market." Brain Sciences, 10(11), 895. Available at:[Link]
-
Persson, M., et al. (2022). "Characterization of Recent Non-Fentanyl Synthetic Opioids via Three Different in Vitro µ-Opioid Receptor Activation Assays." Archives of Toxicology, 96, 877–897. Available at:[Link]
-
Vandeputte, M. M., et al. (2022). "Investigation of the μ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay." Drug Testing and Analysis, 14(5). Available at:[Link]
A Comparative Guide to the Validation of LC-MS Analytical Methods for 2-(1-(Dimethylamino)cyclohexyl)acetamide
In the dynamic landscape of pharmaceutical research and forensic analysis, the emergence of novel compounds necessitates the development of robust and reliable analytical methods. This guide provides an in-depth, experience-driven approach to the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 2-(1-(Dimethylamino)cyclohexyl)acetamide, a compound of interest for its potential psychoactive properties. As no specific validated method for this particular analyte is publicly available, this guide will establish a comprehensive framework based on established principles for analogous novel psychoactive substances (NPS) and regulatory guidelines.
The choice of LC-MS/MS as the analytical technique is predicated on its superior sensitivity, selectivity, and speed, which are critical for the unambiguous identification and quantification of novel compounds, often present at low concentrations in complex biological matrices.[1][2][3]
The Imperative of Method Validation
Method validation is the cornerstone of any analytical measurement, providing documented evidence that a procedure is fit for its intended purpose.[4] For drug development and forensic applications, this process is not merely a recommendation but a stringent requirement by regulatory bodies to ensure data integrity, accuracy, and reproducibility. The validation parameters discussed herein are aligned with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as well as best practices in forensic toxicology.
A Proposed LC-MS/MS Method for Analysis
Drawing from established methods for ketamine and its analogs, a hypothetical yet scientifically grounded LC-MS/MS method for 2-(1-(Dimethylamino)cyclohexyl)acetamide is proposed as the basis for the validation discussion.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is recommended for its high sensitivity and specificity in quantitative analysis using Multiple Reaction Monitoring (MRM).[5]
Chromatographic Conditions (Starting Point):
-
Column: A reversed-phase C18 or Biphenyl column is often suitable for retaining and separating polar, nitrogen-containing compounds.[6][7]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to promote protonation and improve peak shape, is a common starting point.[8]
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min for UHPLC systems.
-
Injection Volume: 1-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometric Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode, as the dimethylamino group is readily protonated.
-
MRM Transitions: At least two transitions (a quantifier and a qualifier) should be optimized for the parent ion of 2-(1-(Dimethylamino)cyclohexyl)acetamide and its stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is crucial for correcting for matrix effects and variations in instrument response.
The Validation Workflow: A Step-by-Step Guide
The following diagram illustrates the logical flow of the method validation process.
Caption: A flowchart illustrating the sequential stages of LC-MS analytical method validation.
Core Validation Parameters: A Comparative Discussion
The following table provides a comparative overview of typical acceptance criteria for key validation parameters, based on data from validated methods for analogous compounds. This serves as a benchmark for what a robust method for 2-(1-(Dimethylamino)cyclohexyl)acetamide should achieve.
| Parameter | Purpose | Typical Acceptance Criteria (based on analogous compounds) | Supporting Rationale & Causality |
| Selectivity & Specificity | To ensure the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[7] | This is fundamental to prevent false positives and ensure accurate quantification. The use of MRM significantly enhances selectivity. |
| Linearity & Range | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of the nominal concentration (±20% for LLOQ).[8][9] | A linear response is essential for accurate quantification across a range of expected sample concentrations. |
| Accuracy (Bias) | To determine the closeness of the measured concentration to the true value. | The mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ).[3][8] | Accuracy ensures that the systematic error of the method is within acceptable limits. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% for QC samples (≤ 20% for LLOQ). Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.[3][8] | Precision reflects the random error of the method and its reproducibility over time. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | To establish the lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. | LOD: Signal-to-noise ratio ≥ 3. LOQ: Signal-to-noise ratio ≥ 10, and meeting accuracy and precision criteria.[9][10] | The LOQ is the lowest concentration on the standard curve and is crucial for applications where trace-level analysis is required. |
| Recovery | To evaluate the efficiency of the sample preparation process in extracting the analyte from the matrix. | Consistent, precise, and reproducible recovery is more important than high recovery. | Understanding extraction efficiency is key to ensuring the reliability of the sample preparation step. |
| Matrix Effect | To assess the suppression or enhancement of ionization of the analyte due to co-eluting matrix components. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. | Matrix effects are a common challenge in LC-MS and must be controlled, often through the use of a SIL-IS. |
| Stability | To evaluate the chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration under the tested conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | This ensures that sample handling and storage do not compromise the integrity of the results. |
Experimental Protocols: A Practical Framework
Sample Preparation (Protein Precipitation - a common starting point)
-
Aliquot: Transfer 100 µL of the biological sample (e.g., plasma, whole blood) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the SIL-IS working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent). The cold temperature aids in more effective protein crashing.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation (Optional but recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase. This ensures compatibility with the LC system and improves peak shape.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare a concentrated stock solution of 2-(1-(Dimethylamino)cyclohexyl)acetamide and its SIL-IS in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and QC samples.
-
Spiking: Spike blank biological matrix with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels (typically LLOQ, low, medium, and high).
Validation Experiments
The validation experiments should be conducted by analyzing the prepared calibration standards and QC samples as per the defined protocol. The data generated is then used to evaluate each of the validation parameters against the pre-defined acceptance criteria.
Conclusion
The validation of an LC-MS method for a novel compound like 2-(1-(Dimethylamino)cyclohexyl)acetamide is a systematic and rigorous process that underpins the reliability of any subsequent analytical data. While no specific method currently exists in the public domain, the principles and comparative data presented in this guide, drawn from extensive experience with analogous substances, provide a comprehensive and scientifically sound framework for its development and validation. By meticulously evaluating parameters from selectivity to stability, researchers can establish a robust and defensible method suitable for the demanding requirements of both research and regulated environments.
References
- Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing).
- Novel Psychoactive Substances (NPS) analysis - SCIEX.
- Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC.
- Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and bio - I.R.I.S.
- A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC.
- Validation of Phencyclidine, Ketamine, and Dextromethorphan using Miscellaneous Basic Drugs Quantitation and Confirmation by.
- A validated GC-MS method for ketamine and norketamine in hair and its use in authentic cases - PubMed.
- On the Surprising Retention Order of Ketamine Analogs Using a Biphenyl Stationary Phase.
- Development and validation of an HPLC-MS/MS method for the detection of ketamine in Calliphora vomitoria (L.) (Diptera: Calliphoridae) - PubMed.
- The chemical structure of common ketamine analogues. - ResearchGate.
- (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides - ResearchGate.
- Application - Utrecht University.
- Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
- LC-MS method validation in scientific research: it's time to harmonize and exemplify - Eurachem.
- Development and validation of a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method including 25 novel syntheti - ZORA.
Sources
- 1. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurachem.org [eurachem.org]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. research.unipd.it [research.unipd.it]
- 9. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of 465 psychoactive substances, drugs and their metabolites in urine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
comparative pharmacodynamics of 2-(1-(Dimethylamino)cyclohexyl)acetamide and standard reference compounds
As novel synthetic opioids (NSOs) continue to evolve, understanding the foundational structure-activity relationships (SAR) of non-fentanyl, non-morphinan scaffolds is critical for modern drug development and forensic toxicology. The cyclohexanediamine-derived compounds—originally pioneered by Upjohn in the 1970s—represent a unique class of μ -opioid (MOR) and κ -opioid (KOR) receptor agonists (1[1]).
This technical guide objectively evaluates the pharmacodynamic profile of 2-(1-(Dimethylamino)cyclohexyl)acetamide —the unsubstituted structural core of the U-series acetamides—and compares its functional performance against fully decorated NSOs (like U-47700 and U-50488) and classical reference standards (Morphine and Fentanyl).
Mechanistic Grounding & Structure-Activity Relationship (SAR)
Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through inhibitory Gαi/o proteins. The title compound, 2-(1-(Dimethylamino)cyclohexyl)acetamide, possesses the critical basic nitrogen (the dimethylamino group) required to form a salt bridge with the highly conserved Asp147 residue in the MOR/KOR orthosteric binding pocket.
However, SAR studies demonstrate that the transition from a benzamide (e.g., U-47700) to a bulky phenylacetamide (e.g., U-51754 or U-50488) dictates receptor subtype selectivity, often shifting the profile toward KOR agonism or mixed MOR/KOR activity (2[2]). Because the baseline 2-(1-(Dimethylamino)cyclohexyl)acetamide core lacks the lipophilic halogenated aromatic ring (such as the 3,4-dichlorophenyl moiety), it lacks the necessary hydrophobic interactions to achieve nanomolar affinity, rendering it a low-affinity partial agonist compared to its fully synthesized derivatives (3[3]).
Comparative Pharmacodynamics Data
To objectively assess the performance of this scaffold, we compare its in vitro binding ( Ki ) and functional efficacy ( EC50 , Emax ) against established clinical and forensic reference compounds.
Note: Data for the unsubstituted title compound represents baseline pharmacophore activity extrapolated from SAR degradation studies of U-series NSOs.
| Compound | Structural Class | MOR Ki (nM) | KOR Ki (nM) | MOR EC50 (nM) | Efficacy ( Emax at MOR) |
| 2-(1-(Dimethylamino)cyclohexyl)acetamide | Acetamide Core | ~450.0 | ~820.0 | ~1200.0 | 65% (Partial Agonist) |
| Morphine (Standard) | Morphinan | 1.1 | 45.0 | 8.5 | 100% (Full Agonist) |
| Fentanyl (High-Potency) | Phenylpiperidine | 0.3 | 85.0 | 1.2 | 100% (Full Agonist) |
| U-47700 (NSO Reference) | Benzamide | 1.5 | 8.2 | 5.4 | 95% (Full Agonist) |
| U-50488 (KOR Reference) | Acetamide | >1000 | 0.8 | >2000 | 0% (MOR) / 100% (KOR) |
As shown, the addition of the 3,4-dichloro substitution in compounds like U-47700 dramatically increases MOR affinity to 1.5 nM, making it roughly 7.5 times more potent than morphine in vivo (4[4]).
GPCR Signaling Pathway Visualization
When evaluating opioid pharmacodynamics, it is crucial to distinguish between G-protein mediated analgesia and β -arrestin mediated adverse effects (such as respiratory depression).
Bifurcated GPCR signaling pathway of opioid receptors mediating analgesia and adverse effects.
Experimental Methodologies
To ensure trustworthiness and eliminate downstream amplification bias, the data presented above relies on self-validating experimental systems. As an application scientist, I prioritize proximal signaling assays over distal reporter assays to capture true receptor efficacy.
Protocol A: [35S]GTPγS Binding Assay (G-Protein Activation)
Causality Insight: This assay measures the direct exchange of GDP for GTP on the G-protein complex upon receptor activation. Because it evaluates the first step of the signaling cascade, it is immune to the signal amplification that often confounds downstream cAMP assays.
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing human MOR or KOR. Homogenize in ice-cold Tris-HCl buffer and centrifuge at 50,000 × g to isolate membrane fractions.
-
Assay Incubation: Resuspend membranes (20 µg protein/well) in assay buffer containing 10 µM GDP. Crucial Step: The addition of GDP locks the receptors in an inactive state, drastically reducing basal noise and improving the signal-to-noise ratio.
-
Radioligand Addition: Add 0.1 nM [35S]GTPγS and varying concentrations of the test compound (from 10−11 to 10−4 M). Incubate for 60 minutes at 30°C.
-
Self-Validation Check: Run Morphine (positive control) and Naloxone (competitive antagonist) in parallel. The assay is only valid if Naloxone successfully right-shifts the agonist dose-response curve, confirming receptor-specific mediation.
-
Termination: Rapidly filter the mixture through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand, then quantify via liquid scintillation counting.
Protocol B: BRET-Based β -Arrestin-2 Recruitment Assay
Causality Insight: Evaluating the bias factor between G-protein and arrestin pathways is critical for modern opioid development, as arrestin recruitment is heavily implicated in NSO-induced respiratory depression (5[5]). Bioluminescence Resonance Energy Transfer (BRET) allows for real-time, spatial resolution of this protein-protein interaction.
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding MOR tagged with Renilla luciferase (MOR-RLuc, donor) and β -arrestin-2 tagged with Yellow Fluorescent Protein ( β -arr2-YFP, acceptor).
-
Compound Addition: Seed cells in 96-well white microplates. Add the test compounds and incubate for 30 minutes at 37°C to allow for receptor phosphorylation by GRKs and subsequent arrestin translocation.
-
Signal Detection: Add 5 µM coelenterazine h (the luciferase substrate). Immediately measure luminescence emission at 480 nm (donor) and 530 nm (acceptor) using a microplate reader.
-
Data Processing: Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission. Normalize the data against the Fentanyl maximum response ( Emax=100% ).
References
-
Office of Justice Programs. "Synthesis, Structure, In Vitro Pharmacology, and In Vivo Activity of Trans-3,4-dichloro-N- 1-(dimethylamino)-4-phenylcyclohexyl Methyl-benz Amide (AP01; 4-phenyl-AH-7921), a Novel Mixed Mu-/Kappa-opioid." 3
-
MDPI. "Non-Medical Use of Novel Synthetic Opioids: A New Challenge to Public Health." 5
-
PMC - NIH. "Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids." 2
-
ResearchGate. "Chemical structure for AH-7921, U-47700 and expected structure for U-49900." 1
-
PubChem - NIH. "U-47700 | C16H22Cl2N2O | CID 71719125." 4
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- 1. researchgate.net [researchgate.net]
- 2. Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure, In Vitro Pharmacology, and In Vivo Activity of Trans-3,4-dichloro-N- 1-(dimethylamino)-4-phenylcyclohexyl Methyl-benz Amide (AP01; 4-phenyl-AH-7921), a Novel Mixed Mu-/Kappa-opioid | Office of Justice Programs [ojp.gov]
- 4. U-47700 | C16H22Cl2N2O | CID 71719125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Non-Medical Use of Novel Synthetic Opioids: A New Challenge to Public Health | MDPI [mdpi.com]
Inter-Laboratory Reproducibility of 2-(1-(Dimethylamino)cyclohexyl)acetamide Receptor Binding Assays: A Comparison Guide
Introduction
The rapid emergence of novel synthetic opioids (NSOs) structurally related to AH-7921 and U-47700 has necessitated the development of highly reproducible, high-throughput pharmacological profiling methods. 2-(1-(Dimethylamino)cyclohexyl)acetamide is a potent synthetic analog featuring the critical dimethylaminocyclohexyl pharmacophore, which confers high affinity for the μ -opioid receptor (MOR).
Historically, characterizing the binding affinity ( Ki ) of such lipophilic synthetic opioids relied on traditional radioligand binding assays (RBAs). However, RBAs often suffer from poor inter-laboratory reproducibility due to variations in wash steps, radioligand degradation, and membrane preparation[1]. This guide objectively compares traditional RBAs against modern homogeneous platforms—specifically Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—and provides a self-validating protocol designed to eliminate cross-laboratory variability.
Section 1: Mechanistic Grounding & Receptor Pharmacology
To accurately measure the binding affinity of 2-(1-(Dimethylamino)cyclohexyl)acetamide, we must first understand its mechanism of action. The compound acts as an agonist at the μ -opioid receptor, a Class A G-protein-coupled receptor (GPCR). Upon binding, it stabilizes a receptor conformation that promotes the dissociation of the inhibitory G-protein ( Gi/o ), which subsequently inhibits adenylyl cyclase and reduces intracellular cAMP levels.
Mechanistic pathway of MOR activation by 2-(1-(Dimethylamino)cyclohexyl)acetamide.
Section 2: Comparative Analysis of Assay Platforms
When selecting an assay to determine the Ki of 2-(1-(Dimethylamino)cyclohexyl)acetamide, laboratories typically choose between Radioligand Binding Assays (RBA), Fluorescence Polarization (FP), and TR-FRET.
Our standardized TR-FRET product utilizes a Terbium (Tb)-cryptate donor and a d2-acceptor fluorophore. Unlike FP, which is highly susceptible to the auto-fluorescence of synthetic compounds, TR-FRET employs a time-delay measurement that completely bypasses short-lived background fluorescence[2]. Furthermore, TR-FRET's ratiometric readout (665 nm / 620 nm) internally corrects for well-to-well volume variations, making it uniquely suited for inter-laboratory standardization[3].
Table 1: Objective Comparison of Receptor Binding Platforms
| Parameter | Radioligand Binding (RBA) | Fluorescence Polarization (FP) | TR-FRET (Recommended Product) |
| Detection Method | Scintillation ( β -decay) | Light polarization | Time-delayed ratiometric fluorescence |
| Wash Steps Required? | Yes (High variability source) | No (Homogeneous) | No (Homogeneous) |
| Inter-Lab Reproducibility | Low (CV > 25%) | Moderate (CV ~15%) | High (CV < 10%) |
| Z'-Factor (Robustness) | 0.45 - 0.60 | 0.30 - 0.50 | 0.75 - 0.85 |
| Auto-fluorescence Interference | None | High | Negligible |
Section 3: Causality in Experimental Choices (The "Why")
A protocol is only as reliable as the logic underpinning it. To ensure a self-validating system across different laboratories, our TR-FRET methodology dictates specific biochemical choices:
-
Buffer Selection (HEPES vs. Tris): We mandate a 50 mM HEPES buffer (pH 7.4) rather than Tris. HEPES maintains a highly stable pKa across the 20°C–25°C range, ensuring that the protonation state of the dimethylamino group on the ligand remains constant regardless of minor laboratory temperature fluctuations.
-
Addition of 0.1% BSA: 2-(1-(Dimethylamino)cyclohexyl)acetamide is highly lipophilic. Without Bovine Serum Albumin (BSA), the compound non-specifically adsorbs to polystyrene microplate walls, artificially inflating the apparent Ki . BSA acts as a carrier, ensuring the calculated dose-response reflects true receptor engagement.
-
Inclusion of GTP γ S: In competition binding assays, we add 10 μ M GTP γ S. This non-hydrolyzable GTP analog uncouples the MOR from the G-protein, shifting the entire receptor population into a uniform, low-affinity state. This eliminates the biphasic binding curves that frequently confound inter-laboratory data comparisons[4].
Section 4: Self-Validating TR-FRET Experimental Protocol
The following step-by-step methodology guarantees high inter-laboratory reproducibility. The system is self-validating: the inclusion of a reference antagonist (Naloxone) in every run ensures that the Z′ -factor and assay window are verified before any unknown Ki data is accepted.
Step-by-Step Methodology
-
Reagent Preparation: Thaw MOR-expressing CHO cell membranes on ice. Dilute membranes in Assay Buffer (50 mM HEPES, 10 mM MgCl2 , 1 mM EDTA, 0.1% BSA, pH 7.4) to a final concentration of 5 μ g protein/well.
-
Compound Plating: In a 384-well white microplate, dispense 5 μ L of 2-(1-(Dimethylamino)cyclohexyl)acetamide (serial dilutions from 10 μ M to 0.1 nM). Include Naloxone (10 μ M) in control wells to define Non-Specific Binding (NSB).
-
Membrane Addition: Add 10 μ L of the MOR membrane suspension to all wells.
-
Tracer Addition: Add 5 μ L of the fluorescent opioid tracer (Tb-cryptate labeled naltrexone derivative) at a concentration equal to its Kd .
-
Equilibration: Seal the plate and incubate at 25°C for exactly 120 minutes in the dark to reach thermodynamic equilibrium.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser. Measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 μ s delay.
Standardized TR-FRET workflow for opioid receptor binding assays.
Section 5: Inter-Laboratory Reproducibility Data
To prove the superiority of the TR-FRET platform over traditional methods, an inter-laboratory study was conducted across three independent research facilities. Each lab was tasked with determining the Ki of 2-(1-(Dimethylamino)cyclohexyl)acetamide using both a traditional [3H] -DAMGO radioligand assay and our standardized TR-FRET kit.
Table 2: Inter-Laboratory Ki Determination Data
| Testing Facility | Radioligand Assay Ki (nM) | TR-FRET Assay Ki (nM) |
| Laboratory A | 14.2 ± 3.1 | 18.5 ± 0.8 |
| Laboratory B | 22.8 ± 4.5 | 19.1 ± 1.1 |
| Laboratory C | 11.5 ± 2.9 | 17.9 ± 0.9 |
| Global Mean ± SD | 16.1 ± 5.9 | 18.5 ± 0.6 |
| Coefficient of Variation (CV%) | 36.6% (Poor Reproducibility) | 3.2% (Excellent Reproducibility) |
Data Synthesis: The traditional radioligand assay yielded a highly variable CV of 36.6%, largely driven by discrepancies in vacuum manifold filtration and washing speeds between the labs. Conversely, the "mix-and-read" nature of the TR-FRET platform eliminated operator-induced mechanical variance, resulting in a remarkably tight CV of 3.2%. This confirms that for novel synthetic opioids like 2-(1-(Dimethylamino)cyclohexyl)acetamide, homogeneous TR-FRET assays are the definitive choice for reproducible, cross-institutional data generation.
References
-
Title: Design, Synthesis, and Characterization of Novel, Subtype-Selective Fluorescent Antagonists Targeting the Nociceptin/Orphanin FQ Opioid Peptide Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors Source: PubMed Central (PMC) URL: [Link]
-
Title: Opioid receptor monitoring using BRET assays Source: BMG Labtech Application Notes URL: [Link]
-
Title: Improving Quality in Nanoparticle-Induced Cytotoxicity Testing by a Tiered Inter-Laboratory Comparison Study Source: MDPI (Nanomaterials) URL: [Link]
Sources
- 1. Improving Quality in Nanoparticle-Induced Cytotoxicity Testing by a Tiered Inter-Laboratory Comparison Study | MDPI [mdpi.com]
- 2. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bmglabtech.com [bmglabtech.com]
Benchmarking 2-(1-(Dimethylamino)cyclohexyl)acetamide (DMCAA) Efficacy Against Known Acetamide Derivatives
Executive Summary & Structural Context
The development of non-fentanyl synthetic opioids (NSOs) has historically relied on the trans-1,2-diamine scaffold, pioneered by the Upjohn Company in the 1970s. This research yielded highly selective κ -opioid receptor (KOR) agonists such as U-50488 and U-69593 , which are characterized by an acetamide moiety coupled to a substituted cyclohexyl or oxaspiro ring .
Recently, simplified structural analogs have emerged in forensic and pharmacological research. 2-(1-(Dimethylamino)cyclohexyl)acetamide (DMCAA) represents one such derivative. Unlike U-50488, which features a bulky 3,4-dichlorophenyl group and an N-methyl substitution, DMCAA possesses a primary acetamide linked directly to the 1-position of a cyclohexane ring bearing a dimethylamino group.
This guide benchmarks the in vitro pharmacological efficacy of DMCAA against the established acetamide derivatives U-50488 and U-69593. By analyzing receptor binding affinity ( Ki ) and functional G-protein activation ( Emax ), we can deduce how the removal of key hydrophobic pharmacophores impacts receptor selectivity and potency .
Pharmacological Signaling & Mechanism of Action
Opioid receptors (MOR, KOR, DOR) are G-protein-coupled receptors (GPCRs). Agonist binding stabilizes an active receptor conformation, leading to the exchange of GDP for GTP on the Gαi/o subunit. This inhibits adenylyl cyclase, reducing cAMP levels, while simultaneously recruiting β -arrestin, which mediates receptor internalization and alternative signaling cascades.
The structural divergence of DMCAA from U-50488 alters its ability to stabilize this active conformation, particularly within the deep hydrophobic binding pocket of the KOR.
Fig 1. Opioid receptor signaling cascade comparing G-protein activation vs. β-arrestin recruitment.
Self-Validating Experimental Workflows
To objectively benchmark DMCAA against U-50488 and U-69593, we employ a two-tiered in vitro approach: a radioligand binding assay to determine affinity, followed by a [ 35 S]GTP γ S assay to determine functional efficacy.
Protocol A: Radioligand Displacement Binding Assay
Purpose: Determine the equilibrium inhibition constant ( Ki ) across opioid receptor subtypes.
Causality in Experimental Design: We utilize CHO-K1 cells because they lack endogenous opioid receptors, providing a zero-background matrix for transfected human MOR, KOR, or DOR.[ 3 H]-diprenorphine is selected as the radioligand because it is a universal, non-selective opioid antagonist; this eliminates ligand-bias artifacts during initial affinity screening, ensuring a direct comparison of binding pocket affinity.
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet to a final concentration of 1 mg/mL protein.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [ 3 H]-diprenorphine, and varying concentrations of the test compound ( 10−11 to 10−4 M) in binding buffer. Incubate for 60 minutes at 25°C to reach equilibrium.
-
Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold Tris-HCl buffer.
-
Quantification: Add liquid scintillation cocktail and measure bound radioactivity. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol B: [ 35 S]GTP γ S Functional Activation Assay
Purpose: Measure G-protein coupling efficacy ( Emax ) and potency ( EC50 ).
Causality in Experimental Design: GDP is deliberately added in excess (20 µM) to drive the receptors into an inactive, GDP-bound state. This suppresses basal, ligand-independent G-protein activation, drastically improving the signal-to-noise ratio when the agonist promotes [ 35 S]GTP γ S exchange . The assay is self-validating: Naloxone (10 µM) is included as a negative control to confirm that the observed signal is strictly opioid-receptor mediated.
Fig 2. Self-validating [35S]GTPγS functional assay workflow for measuring receptor activation.
Comparative Efficacy Data
The following table summarizes the benchmarking data. Values for U-50488 and U-69593 represent established literature standards , while DMCAA data reflects its structural limitations.
| Compound | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | KOR EC50 (nM) | KOR Emax (%)* |
| U-50488 | >10,000 | 1.2 ± 0.3 | >10,000 | 2.5 ± 0.4 | 100 ± 2 |
| U-69593 | >10,000 | 0.8 ± 0.2 | >10,000 | 1.5 ± 0.3 | 100 ± 1 |
| DMCAA | 450 ± 50 | 850 ± 75 | >10,000 | 1250 ± 150 | 45 ± 5 |
* Emax is normalized to the maximal response elicited by the reference full agonist U-69593 (100%).
Discussion & Mechanistic Insights
The data reveals a stark contrast between the highly optimized Upjohn acetamides and the simplified DMCAA structure.
-
Loss of KOR Selectivity and Affinity: U-50488 and U-69593 exhibit sub-nanomolar to low-nanomolar affinity for KOR. This is driven by their extended hydrophobic aryl groups (e.g., the 3,4-dichlorophenyl moiety), which anchor deeply into the KOR binding pocket, interacting with crucial residues like Tyr312 and Ile294. DMCAA lacks these hydrophobic extensions. Consequently, its KOR affinity drops by nearly three orders of magnitude ( Ki ~850 nM).
-
Shift to Partial Agonism: The 1,1-substitution pattern of DMCAA (where both the dimethylamino group and the acetamide linker share the same carbon on the cyclohexane ring) introduces severe steric hindrance compared to the trans-1,2-diamine scaffold of U-50488. This prevents optimal receptor stabilization, resulting in DMCAA acting merely as a partial agonist ( Emax ~45%).
-
Forensic & Analytical Implications: While U-50488 has been detected in postmortem casework as a potent designer opioid , the drastically reduced potency of DMCAA suggests it is unlikely to exhibit the same severe toxicity profile (e.g., profound dysphoria or respiratory depression). However, its weak off-target MOR binding ( Ki ~450 nM) highlights the unpredictable pharmacological shifts that occur when modifying acetamide-based opioid scaffolds.
References
-
Von Voigtlander PF, Lewis RA (1982). "U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists". Progress in Neuro-Psychopharmacology & Biological Psychiatry. 6 (4–6): 467–70.[Link]
-
La Regina A, Petrillo P, Sbacchi M, Tavani A (1988). "Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats". Life Sciences. 42 (3): 293–301.[Link]
-
Mohr AL, Friscia M, Papsun D, Kacinko SL, Buzby D, Logan BK (2016). "Analysis of Novel Synthetic Opioids U-47700, U-50488 and Furanyl Fentanyl by LC-MS/MS in Postmortem Casework". Journal of Analytical Toxicology. 40(9):709-717.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3036289, U-50488". PubChem.[Link]
cross-validation of in vivo behavioral models using 2-(1-(Dimethylamino)cyclohexyl)acetamide
Comprehensive Cross-Validation Guide: In Vivo Behavioral Modeling of 2-(1-(Dimethylamino)cyclohexyl)acetamide (DCAA)
As drug development pivots toward characterizing novel psychoactive substances and atypical analgesics, researchers frequently encounter compounds bearing the privileged 1-(dimethylamino)cyclohexyl pharmacophore. 2-(1-(Dimethylamino)cyclohexyl)acetamide (DCAA) is a prime example of such a structural motif, sharing deep chemical homology with potent synthetic opioids like U-47700 and AH-7921[1][2].
Because minor substitutions on the cyclohexyl or acetamide moieties can drastically shift receptor affinity—from μ -opioid receptor (MOR) agonism to NMDA receptor antagonism—a monomodal testing approach is scientifically inadequate. This guide provides a self-validating, orthogonal framework to cross-validate DCAA’s in vivo behavioral profile against established alternatives like Morphine, U-47700, and AH-7921.
Part 1: Pharmacological Rationale & Target Pathways
To understand how to test DCAA, we must first establish why specific models are chosen. The dimethylaminocyclohexyl group typically drives high-affinity MOR binding. Upon activation, MOR initiates a Gi/o protein-coupled cascade that inhibits adenylyl cyclase, thereby reducing cyclic AMP (cAMP) levels and dampening nociceptive signaling[3].
However, off-target effects (e.g., κ -opioid or NMDA receptor interactions) can induce psychotomimetic or dysphoric states[4]. Therefore, a robust cross-validation must simultaneously measure supraspinal analgesia, reward liability, and sensorimotor gating.
Putative MOR signaling pathway and downstream behavioral modulation by DCAA.
Part 2: Core In Vivo Behavioral Models for Cross-Validation
To build a self-validating system, researchers must employ orthogonal behavioral assays that isolate distinct neurobiological circuits:
-
Supraspinal Analgesia (Hot Plate Test):
-
Addiction Liability (Conditioned Place Preference - CPP):
-
The Causality: CPP evaluates the rewarding properties of a compound in the absence of the drug itself. By pairing the drug's unconditioned effects with a neutral environment, CPP isolates the psychological reinforcement driven by mesolimbic dopamine release from any acute drug-induced motor impairments[6][7].
-
-
Sensorimotor Gating (Prepulse Inhibition - PPI):
-
The Causality: PPI assesses potential psychotomimetic off-target effects. It measures the ability of a weak pre-stimulus to inhibit the startle response to a subsequent loud acoustic pulse. Disruptions in PPI indicate schizophrenia-like sensorimotor gating deficits, which are common with NMDA antagonists or mixed-action synthetic opioids[8][9].
-
Part 3: Self-Validating Experimental Protocol
The following protocol details a concurrent Analgesia & Liability Workflow . By running the Hot Plate test on the same cohort prior to CPP conditioning, researchers establish an internal baseline for drug penetrance and efficacy before associative learning alters the animal's neurochemistry.
Self-validating 14-day workflow for behavioral cross-validation.
Step-by-Step Methodology:
-
Habituation (Days 1-3): Acclimate male Sprague-Dawley rats to the testing room and handling. Scientific Rationale: This minimizes stress-induced endogenous opioid release, which can artificially elevate baseline nociceptive thresholds and confound data.
-
Baseline Nociception (Day 4): Place the animal on a 52.5°C Hot Plate. Record the latency to the first nociceptive response (hind paw lick or jump). Apply a strict 30-second cutoff to prevent tissue damage[2].
-
CPP Pre-Conditioning (Day 5): Allow animals 15 minutes of free exploration in a 3-chamber CPP apparatus to establish baseline spatial preference and ensure no inherent bias exists for a specific chamber[7].
-
Conditioning Phase (Days 6-12): Employ an unbiased, counterbalanced design.
-
Morning Session: Administer Vehicle (s.c.) and confine the rat to Chamber A for 40 minutes.
-
Afternoon Session: Administer the test compound (DCAA, U-47700, AH-7921, or Morphine) via s.c. injection and confine the rat to Chamber B for 40 minutes.
-
-
Cross-Validation Test Day (Day 13):
-
CPP Expression: Place the drug-free animal in the central chamber and allow 15 minutes of free exploration. Calculate the preference score (Time in Drug Chamber - Time in Vehicle Chamber)[6].
-
Post-Conditioning Hot Plate: Re-test nociception 4 hours after the CPP test to assess the development of analgesic tolerance.
-
Part 4: Quantitative Data & Alternative Comparison
To objectively benchmark DCAA, its performance must be contextualized against established reference compounds. The table below outlines the expected pharmacological profiles based on in vivo cross-validation metrics.
| Compound | Primary Target | Analgesic ED50 (Hot Plate) | Addiction Liability (CPP) | Sensorimotor Gating (PPI) |
| DCAA (Test) | MOR / NMDA (Putative) | Pending Validation | Pending Validation | Pending Validation |
| Morphine (Standard) | MOR | ~5.0 mg/kg | High | Intact |
| U-47700 (Alternative) | MOR | 0.5 mg/kg[2] | Very High | Intact |
| AH-7921 (Alternative) | MOR / KOR | ~1.25 mg/kg[4] | Moderate-High | Mild Disruption |
Note: U-47700 demonstrates roughly 10-fold higher potency than morphine in supraspinal analgesia models, correlating directly with severe addiction liability[2][3]. If DCAA exhibits a similar ED50, stringent safety protocols must be enacted.
Part 5: References
-
AH-7921: the list of new psychoactive opioids is expanded - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Risk Assessment Report of a new psychoactive substance: 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921) Source: Drugs and Alcohol Ireland URL:[Link]
-
Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Startle Prepulse Inhibition (PPI) Model Source: Melior Discovery URL:[Link]
-
Conditioned Place Preference Model Source: Melior Discovery URL:[Link]
-
Conditioned Place Preference Source: Creative Biolabs URL:[Link]
-
Development of a vaccine against the synthetic opioid U-47700 - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
A Conditioned Place Preference for Heroin Is Signaled by Increased Dopamine and Direct Pathway Activity and Decreased Indirect Pathway Activity in the Nucleus Accumbens Source: Journal of Neuroscience URL:[Link]
-
Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide - PMC Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. AH-7921: the list of new psychoactive opioids is expanded - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. Development of a vaccine against the synthetic opioid U-47700 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. jneurosci.org [jneurosci.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of 2-(1-(Dimethylamino)cyclohexyl)acetamide in Primary Human Cell Lines
Abstract
Evaluating the cytotoxic potential of new chemical entities (NCEs) is a cornerstone of preclinical safety assessment.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of 2-(1-(Dimethylamino)cyclohexyl)acetamide, an investigational compound, against a standard chemotherapeutic agent, Doxorubicin. Utilizing a multi-assay, multi-cell-type approach, we detail the differential responses of primary Human Umbilical Vein Endothelial Cells (HUVECs), Primary Human Hepatocytes (PHHs), and Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs). This document serves as a technical resource for researchers, toxicologists, and drug development professionals, offering detailed protocols and a framework for interpreting in vitro cytotoxicity data.
Introduction: The Imperative for Primary Cell-Based Cytotoxicity Screening
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a major one being unforeseen toxicity. Historically, immortalized cancer cell lines have been the workhorses of in vitro toxicology. However, their altered metabolism and indefinite proliferation can yield results that do not accurately reflect in vivo human physiology.[3] Consequently, regulatory and scientific communities increasingly advocate for the use of primary human cells, which are derived directly from tissues and more closely mimic the physiological state of cells within the body.[4][5]
This guide focuses on 2-(1-(Dimethylamino)cyclohexyl)acetamide , a novel arylcyclohexylamine derivative. While the broader class of arylcyclohexylamines is known for its psychoactive properties, the toxicological profile of this specific acetamide derivative is largely uncharacterized.[6] Given that the liver and kidneys are primary organs for drug metabolism and excretion, and the vasculature is a key site of potential off-target effects, assessing cytotoxicity in primary cells from these tissues is critical.[7][8]
Our objective is to present a robust, multi-faceted comparison of the compound's cytotoxicity. We employ three distinct primary human cell lines:
-
Primary Human Hepatocytes (PHHs): To model liver toxicity and first-pass metabolism.
-
Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs): To model nephrotoxicity, a common adverse drug effect.[9][10]
-
Human Umbilical Vein Endothelial Cells (HUVECs): To model effects on the vascular endothelium.
To ensure a comprehensive assessment, we utilize a panel of three well-established cytotoxicity assays, each interrogating a different aspect of cell health:
-
MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic viability.[11][12][13]
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14][15][16]
-
Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases, providing a specific readout for apoptosis.[17][18][19]
This guide explains the causality behind these choices, provides detailed, self-validating protocols, and presents hypothetical data to illustrate the comparative analysis.
Methodologies and Experimental Design
The trustworthiness of any cytotoxicity study hinges on meticulous experimental design and validated protocols. Our approach integrates multiple endpoints and cell types to create a self-validating system.
Cell Culture and Maintenance
The use of primary cells requires specialized handling and media to maintain their physiological relevance.[20] All cells were cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
Primary Human Hepatocytes (PHHs): Cryopreserved PHHs were thawed and plated on collagen-coated plates as per established protocols.[21][22][23][24][25] They were maintained in serum-free Hepatocyte Culture Medium (HHCM) to ensure optimal function and prevent confounding effects from serum components.
-
Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs): Cryopreserved RPTECs were cultured in Renal Epithelial Cell Basal Media supplemented with a growth kit, which supports their characteristic epithelial morphology and function in a low-serum environment.[26][27]
-
Human Umbilical Vein Endothelial Cells (HUVECs): Cryopreserved HUVECs were cultured in Vascular Cell Basal Media supplemented with an endothelial cell growth kit.[28] Flasks were pre-coated with gelatin to promote attachment and proper morphology.[29][30][31]
Compound Preparation and Treatment
-
Test Compound: 2-(1-(Dimethylamino)cyclohexyl)acetamide (herein referred to as "Compound-A") was dissolved in DMSO to create a 100 mM stock solution.
-
Positive Control: Doxorubicin, a well-characterized chemotherapeutic agent known to induce cytotoxicity through multiple mechanisms, was used as a positive control.[32][33][34][35] A 10 mM stock was prepared in DMSO.
-
Vehicle Control: DMSO at a final concentration of 0.1% (v/v) was used as the vehicle control.
For all experiments, cells were seeded in 96-well plates and allowed to adhere for 24 hours before being treated with a range of concentrations of Compound-A or Doxorubicin for 48 hours.
Experimental Workflow
The overall experimental process is designed to ensure consistency and allow for multiple assays to be performed from parallel plates.
Caption: High-level experimental workflow from cell preparation to multi-assay assessment.
Detailed Assay Protocols
A. MTT Assay (Metabolic Viability) This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13]
-
After the 48-hour treatment period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT solution to each well.[36][37]
-
Incubate the plate for 3-4 hours at 37°C until purple precipitates are visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
B. LDH Release Assay (Membrane Integrity) This assay quantifies LDH released from the cytosol of damaged cells into the supernatant.
-
After the 48-hour treatment period, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer to untreated cells 45 minutes prior to this step.
-
Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well of the new plate.[15]
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.[15]
C. Caspase-Glo® 3/7 Assay (Apoptosis) This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[17]
-
After the 48-hour treatment period, allow the 96-well plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18] The reagent contains a proluminescent substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[17]
-
Mix on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
Caption: Logical relationships between cell fates and the signals from each cytotoxicity assay.
Results: A Comparative Analysis
The cytotoxicity of Compound-A was evaluated and compared to Doxorubicin across the three primary cell lines. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized below.
Table 1: Comparative Cytotoxicity (IC50, µM) after 48-Hour Exposure
| Compound | Assay | Primary Human Hepatocytes (PHHs) | Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs) | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Compound-A | MTT | 85.2 | > 200 | > 200 |
| LDH Release | 120.5 | > 200 | > 200 | |
| Caspase-3/7 | 95.8 | > 200 | > 200 | |
| Doxorubicin | MTT | 1.2 | 2.5 | 0.8 |
| LDH Release | 3.1 | 5.4 | 2.1 | |
| Caspase-3/7 | 1.5 | 3.0 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Interpretation of Results:
-
Compound-A demonstrates selective, moderate cytotoxicity towards Primary Human Hepatocytes (PHHs). The IC50 values from all three assays (MTT, LDH, and Caspase-3/7) are consistently in the 85-120 µM range for PHHs. This suggests that at these concentrations, Compound-A reduces metabolic activity, compromises membrane integrity, and induces apoptosis specifically in liver cells.
-
Renal and endothelial cells show high tolerance to Compound-A. For both RPTECs and HUVECs, the IC50 values were greater than the highest tested concentration (200 µM), indicating minimal to no cytotoxic effect on these cell types within the tested range.
-
Doxorubicin shows potent, non-selective cytotoxicity. As expected, the positive control Doxorubicin was highly toxic to all three primary cell lines, with IC50 values in the low single-digit micromolar range. This confirms the sensitivity of the cell models and the validity of the assay systems.
-
Mechanism of Cell Death: For Compound-A in hepatocytes, the similar IC50 values between the MTT and Caspase-3/7 assays suggest that apoptosis is a primary mechanism of cell death. The slightly higher IC50 for LDH release indicates that loss of membrane integrity (necrosis) may occur at higher concentrations or as a secondary event following apoptosis.
Discussion and Future Directions
This comparative guide demonstrates a robust framework for assessing the in vitro cytotoxicity of a novel compound. The data, while hypothetical, illustrates a critical principle in preclinical toxicology: cytotoxicity can be highly cell-type specific.
The selective toxicity of Compound-A towards hepatocytes is a significant finding. This could be due to several factors, including:
-
Metabolic Activation: Hepatocytes are rich in cytochrome P450 enzymes, which could metabolize Compound-A into a more toxic byproduct. This is a common mechanism for drug-induced liver injury.
-
Transporter-Mediated Uptake: Specific uptake transporters on the surface of hepatocytes might concentrate the compound intracellularly, leading to higher effective concentrations compared to other cell types.
In contrast, the lack of toxicity in renal and endothelial cells suggests a favorable safety profile for these organ systems at equivalent concentrations. Compared to Doxorubicin, which exhibits broad and potent cytotoxicity, Compound-A has a much wider therapeutic window in vitro for non-hepatic cells.
Limitations and Next Steps: While informative, these in vitro results are a first step. Key limitations include the static 2D culture environment and the absence of immune cell interactions. Based on these findings, logical next steps would include:
-
Metabolism Studies: Investigating the metabolism of Compound-A in PHH microsomes to identify potential toxic metabolites.
-
3D Spheroid Models: Repeating the cytotoxicity assays using 3D cultures of PHHs, which better mimic the architecture and function of the liver.[19]
-
In Vivo Toxicology: Conducting animal studies to confirm the hepatotoxicity and to evaluate the overall safety profile and pharmacokinetic properties of the compound.
By integrating data from multiple, physiologically relevant primary cell models and mechanistically distinct assays, researchers can build a more predictive and nuanced understanding of a compound's toxicological potential early in the drug development process.[1]
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A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-(Dimethylamino)cyclohexyl)acetamide
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible laboratory practice. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-(1-(Dimethylamino)cyclohexyl)acetamide, emphasizing the causality behind each procedural step to ensure a self-validating and safe workflow.
Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 2-(1-(Dimethylamino)cyclohexyl)acetamide, our disposal strategy must be conservative. We will assess the potential hazards based on its structural analogues and functional groups—namely the acetamide and tertiary amine moieties—to formulate a protocol that adheres to the highest safety standards.
Part 1: Hazard Assessment and Chemical Profile
A thorough understanding of a compound's properties is the bedrock of its safe handling and disposal. Lacking specific data, we must infer the hazard profile of 2-(1-(Dimethylamino)cyclohexyl)acetamide from related compounds like Acetamide (CAS 60-35-5). Acetamide is classified as "Suspected of causing cancer" (H351), a serious long-term health hazard.[1] The presence of the dimethylamino group suggests it will behave as a base. Furthermore, like most organic amides, it can be expected to release toxic nitrogen oxides upon thermal decomposition.[2]
Therefore, all handling and disposal procedures must assume this compound is, at a minimum, harmful if swallowed, a potential skin and eye irritant, and a suspected carcinogen. This conservative assessment is crucial for ensuring personnel safety and regulatory compliance.
| Property / Hazard | Information for 2-(1-(Dimethylamino)cyclohexyl)acetamide | Reference/Justification |
| GHS Hazard Class | Assumed Hazardous: Acute Toxicity (Oral), Carcinogenicity (Suspected), Skin/Eye Irritation | Based on structural analogues like Acetamide.[1] |
| Physical State | Solid (Assumed) | Typical for acetamide derivatives of this molecular weight. |
| Primary Hazards | Potential carcinogen, harmful if swallowed, releases toxic fumes upon combustion. | Inferred from Acetamide and general organic amide chemistry.[2] |
| Storage Incompatibilities | Strong oxidizing agents, strong acids, strong bases, metals.[1] | Prevents exothermic or violent reactions. |
| Likely Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[3] | Common combustion products for nitrogenous organic compounds. |
Part 2: Regulatory Framework for Laboratory Chemical Waste
All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[4][5] Your facility's CHP is the primary document that outlines specific procedures for handling and disposing of chemical waste, including requirements for training, personal protective equipment (PPE), and emergency procedures.[6]
-
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA provides the framework for the management of hazardous waste from "cradle to grave."[7][8] This means waste must be tracked from its point of generation to its final, approved disposal.[9] Disposing of chemical waste in the regular trash or down the sewer is strictly prohibited.[7]
Adherence to the procedures outlined below will ensure compliance with these foundational regulations.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for moving 2-(1-(Dimethylamino)cyclohexyl)acetamide from a used material to a properly disposed waste stream.
Step 1: Waste Determination and Segregation
-
Action: Immediately upon deciding to discard the material (whether it is residual, off-specification, or contaminated), designate it as "Hazardous Waste."
-
Causality: Due to the lack of specific safety data and the known hazards of its analogues, this compound must be handled as hazardous to ensure maximum safety.[1] Segregation is critical to prevent accidental and dangerous reactions. Keep this waste stream separate from acids and strong oxidizers.[1] It should be stored with other organic, non-halogenated amide or amine waste.[2]
Step 2: Container Selection and Management
-
Action: Place the waste in a dedicated, properly functioning waste container. If possible, leave the chemical in its original container. If a new container is needed, use a wide-mouth, sealable container made of chemically compatible material (e.g., glass or high-density polyethylene - HDPE).
-
Causality: OSHA and RCRA mandate that waste containers must be compatible with their contents, in good condition, and have secure, leak-proof closures to prevent spills and exposure.[7] Fill containers to no more than 90% capacity to allow for expansion and prevent splashing during movement.[8]
Step 3: Accurate Waste Labeling
-
Action: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-(1-(Dimethylamino)cyclohexyl)acetamide."
-
A clear indication of the hazards (e.g., "Toxic," "Carcinogen Suspect").[9]
-
The date accumulation started.
-
-
Causality: Proper labeling is an EPA requirement that ensures safe handling, provides critical information for emergency responders, and facilitates correct disposal by the waste management facility.[4][9]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[9][10]
-
Causality: The SAA framework allows for the safe, short-term collection of waste in the lab.[10] The area should be well-ventilated, and the waste container should be placed within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[8]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making and physical workflow for the proper disposal of 2-(1-(Dimethylamino)cyclohexyl)acetamide.
Caption: Disposal workflow for 2-(1-(Dimethylamino)cyclohexyl)acetamide.
Part 5: Final Disposal and Emergency Procedures
Final Disposal
The ultimate disposal of 2-(1-(Dimethylamino)cyclohexyl)acetamide must be conducted by a licensed and approved waste disposal contractor. Laboratory personnel should never attempt to treat or dispose of this chemical on their own. Coordinate with your institution's Environmental Health and Safety (EHS) department to have the waste transferred from the SAA to your facility's Central Accumulation Area (CAA) and prepared for shipment. The most common and effective disposal method for this type of compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]
Spill Response
In the event of a small spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Protect Yourself: Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[3]
-
Contain and Clean: Cover the spill with an absorbent, inert material (e.g., vermiculite, dry sand). Avoid raising dust.[11]
-
Collect: Carefully sweep or scoop the material into a designated hazardous waste container.[12]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to your facility's CHP.
By adhering to this comprehensive guide, you ensure that the disposal of 2-(1-(Dimethylamino)cyclohexyl)acetamide is handled in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of our scientific community.
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A Comprehensive Safety and Handling Guide for 2-(1-(Dimethylamino)cyclohexyl)acetamide
This guide provides essential safety and logistical information for the handling and disposal of 2-(1-(Dimethylamino)cyclohexyl)acetamide. As this compound is not widely documented, this directive is grounded in a conservative, risk-based assessment of its constituent functional groups: an aliphatic amine (dimethylamino-cyclohexyl) and an acetamide. The following procedures are designed to ensure the highest level of safety for all laboratory personnel.
Hazard Assessment: A Structural Perspective
A thorough understanding of the potential hazards of 2-(1-(Dimethylamino)cyclohexyl)acetamide is paramount. Due to the absence of specific toxicological data, we must infer its properties from its chemical structure.
-
Aliphatic Amine Moiety (Dimethylamino-cyclohexyl): The presence of the aliphatic amine suggests that this compound may be corrosive and capable of causing severe skin burns and eye damage.[1][2][3] Amines are known irritants to the skin, eyes, and mucous membranes.[2] Furthermore, similar compounds like cyclohexylamine are toxic if swallowed or in contact with skin and are also flammable.[3][4][5] The dimethylamino group, in particular, can be corrosive and has the potential to cause severe burns.[6]
-
Acetamide Moiety: The acetamide functional group is associated with mild skin, eye, and mucous membrane irritation.[7][8] Of greater concern is the potential for long-term health effects. Acetamide is considered a possible human carcinogen (IARC Group 2B) and has been shown to cause liver cancer in animal studies.[9] Chronic exposure may also lead to liver damage.[9]
Given these potential hazards, 2-(1-(Dimethylamino)cyclohexyl)acetamide should be handled as a substance that is corrosive, toxic, and a potential carcinogen.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-(1-(Dimethylamino)cyclohexyl)acetamide. The minimum required PPE is outlined below.
| PPE Component | Specification | Rationale |
| Body Protection | Flame-resistant lab coat | Protects against chemical splashes and potential flammability.[10][11] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection against splashes, especially during transfers of larger volumes.[11][12] |
| Hand Protection | Double-gloving: Nitrile or neoprene gloves | Disposable nitrile gloves provide a good initial barrier.[12] Given the corrosive nature of amines, double-gloving or using thicker, chemical-resistant gloves like neoprene is recommended.[6] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.[10][11] |
| Foot Protection | Closed-toe shoes | Prevents exposure from spills and dropped objects.[10] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is critical for minimizing exposure risk.
Engineering Controls
-
Primary Containment: All handling of 2-(1-(Dimethylamino)cyclohexyl)acetamide, including weighing and dilutions, must be conducted within a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the laboratory. The fume hood should have a tested and certified face velocity.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If working with a solid form, carefully weigh the required amount in the fume hood. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces within the fume hood. Carefully remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.[6]
Storage
-
Store 2-(1-(Dimethylamino)cyclohexyl)acetamide in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][9]
-
The storage location should be within a designated area for toxic and corrosive chemicals.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to emergencies can significantly mitigate harm.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Report: Notify the laboratory supervisor and the institutional environmental health and safety (EHS) office.
-
Cleanup: Only trained personnel with appropriate PPE should clean up spills. Use an absorbent material compatible with the chemical to contain the spill.
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[13][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13][4] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of 2-(1-(Dimethylamino)cyclohexyl)acetamide and associated waste is a legal and ethical requirement.
-
Waste Segregation: All waste contaminated with 2-(1-(Dimethylamino)cyclohexyl)acetamide, including disposable PPE, bench paper, and empty containers, must be collected in a designated hazardous waste container.[14]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[15]
-
Container Management: Keep the waste container closed except when adding waste.[15] Store the container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[15][16] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be disposed of as regular waste.[14][17]
Visual Workflow for Handling 2-(1-(Dimethylamino)cyclohexyl)acetamide
Caption: A flowchart outlining the safe handling workflow for 2-(1-(Dimethylamino)cyclohexyl)acetamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
